PROTAC BTK Degrader-5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C52H57ClFN9O6 |
|---|---|
Molekulargewicht |
958.5 g/mol |
IUPAC-Name |
N-[4-[[5-(2-chloro-4-phenoxybenzoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]cyclohexyl]-2-[1-[2-[1-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]ethyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C52H57ClFN9O6/c53-41-26-37(69-36-4-2-1-3-5-36)10-11-38(41)48(66)40-28-55-49-47(40)50(57-30-56-49)59-35-8-6-34(7-9-35)58-46(65)24-32-15-20-61(21-16-32)19-14-31-17-22-62(23-18-31)44-25-33-29-63(52(68)39(33)27-42(44)54)43-12-13-45(64)60-51(43)67/h1-5,10-11,25-28,30-32,34-35,43H,6-9,12-24,29H2,(H,58,65)(H,60,64,67)(H2,55,56,57,59) |
InChI-Schlüssel |
YWMGYZOTBRTAPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)NC(=O)CC6CCN(CC6)CCC7CCN(CC7)C8=C(C=C9C(=C8)CN(C9=O)C1CCC(=O)NC1=O)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PROTAC BTK Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a detailed technical overview of the mechanism of action of PROTAC BTK Degrader-5, a representative heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies, and its degradation offers a promising strategy to overcome resistance to traditional BTK inhibitors. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.
Core Mechanism of Action
This compound operates through a catalytic mechanism involving the formation of a ternary complex between BTK, the PROTAC molecule, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.
The key steps in the mechanism of action are as follows:
-
Binding to Target and E3 Ligase: this compound, possessing two distinct warheads connected by a linker, simultaneously binds to the target protein, BTK, and the substrate receptor of the E3 ligase complex, CRBN.[1][2]
-
Ternary Complex Formation: The binding of both proteins by the PROTAC molecule results in the formation of a transient, productive ternary complex {BTK-PROTAC-CRBN}.[3][4] The stability and conformation of this complex are critical for efficient ubiquitination.
-
Ubiquitination of BTK: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of BTK.[5][6] This process occurs multiple times, resulting in a polyubiquitin (B1169507) chain on the BTK protein.
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins.[1][7] The proteasome unfolds and proteolytically degrades BTK into small peptides.
-
Catalytic Cycle: After inducing ubiquitination, the this compound is released and can engage another BTK and CRBN molecule, thus acting catalytically to induce the degradation of multiple BTK proteins.[4]
This event-driven pharmacology distinguishes PROTACs from traditional inhibitors that require continuous occupancy of the target's active site.[3]
Quantitative Data Summary
The efficacy of this compound can be characterized by several key quantitative parameters. The following tables summarize representative data for potent, CRBN-recruiting BTK PROTACs from published literature, which are analogous to the expected performance of this compound.
Table 1: Cellular Degradation Potency and Efficacy
| Compound Reference | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| NC-1[7] | Mino | 2.2 | 97 | 24 |
| DD-03-171[8] | Mantle Cell Lymphoma (MCL) | 5.1 | >90 | Not Specified |
| Compound 15[2] | Not Specified | 3.18 | Not Specified | Not Specified |
| PTD10[2] | Not Specified | 0.5 | Not Specified | Not Specified |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[9][10]
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.[9][10]
Table 2: Binding Affinities
| Compound Reference | Binding to BTK (KD or IC50, nM) | Binding to CRBN (KD or IC50, µM) |
| Representative PROTAC[11] | 70 - 140 | 2.5 - 3.6 |
| UBX-382[12] | ~200-300 | ~1-10 |
-
KD/IC50: A measure of the binding affinity of the PROTAC for its target protein and the E3 ligase. Lower values indicate tighter binding.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Western Blot for BTK Degradation
Objective: To quantify the degradation of BTK protein in cells upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Seed a suitable B-cell lymphoma cell line (e.g., Mino, Ramos) at a density of 1 x 10^6 cells/mL. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[7][13]
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]
-
SDS-PAGE: Normalize the protein concentration for all samples and load 20-40 µg of total protein per lane onto an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13][15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][13]
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the percentage of BTK degradation relative to the vehicle-treated control, normalized to the loading control.[13]
In Vitro Ubiquitination Assay
Objective: To confirm that this compound induces the ubiquitination of BTK in a reconstituted system.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT):[1][6]
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Recombinant human BTK protein
-
Ubiquitin
-
ATP
-
This compound (at a final concentration of ~1-10 µM) or DMSO as a vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting as described in Protocol 3.1, using an anti-BTK antibody. The appearance of a high-molecular-weight smear or a ladder of bands above the unmodified BTK band indicates polyubiquitination.[1]
TR-FRET Ternary Complex Formation Assay
Objective: To measure the formation of the BTK-PROTAC-CRBN ternary complex in a homogenous assay format.[16][17]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of His-tagged recombinant BTK.
-
Prepare a solution of GST-tagged recombinant CRBN.
-
Prepare a solution of Terbium (Tb)-labeled anti-His antibody (donor fluorophore).
-
Prepare a solution of fluorescently labeled anti-GST antibody (e.g., using a fluorescent dye as the acceptor).
-
Prepare a serial dilution of this compound.
-
-
Assay Plate Setup: In a 384-well microplate, add the following components in the specified order:
-
This compound dilution series.
-
A mixture of His-tagged BTK and Tb-labeled anti-His antibody.
-
A mixture of GST-tagged CRBN and fluorescently labeled anti-GST antibody.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes) to allow for complex formation.[17]
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms, and then decreases at higher concentrations due to the formation of binary complexes (the "hook effect").[3][12]
Mandatory Visualizations
Signaling Pathways and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to PROTAC BTK Degrader-5: Structure, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bruton's tyrosine kinase (BTK) targeting PROTAC (Proteolysis Targeting Chimera), BTK Degrader-5. This document details its chemical structure, a plausible synthetic route, and the experimental protocols for its biological evaluation. The information is intended to equip researchers in the field of targeted protein degradation with the necessary details to understand and potentially replicate studies involving this class of molecules.
Introduction to PROTAC BTK Degrader-5
This compound is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase, a key signaling protein in B-cell development and activation.[1] Hyperactivation of the B-cell receptor (BCR) signaling pathway, in which BTK is a crucial component, is implicated in various B-cell malignancies.[1] PROTACs represent a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins.[1] They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] this compound has been identified as a potent and selective degrader of both wild-type and C481S mutant BTK.[1]
Chemical Structure and Properties
This compound is comprised of three key components: a warhead that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.
| Property | Value |
| Molecular Formula | C₅₂H₅₇ClFN₉O₆ |
| Molecular Weight | 958.52 g/mol |
| BTK Ligand | Based on the reversible BTK inhibitor ARQ-531 |
| E3 Ligase Ligand | Pomalidomide |
| Linker | A rigid piperazine-based linker |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of the BTK-binding moiety, the linker, and the E3 ligase ligand. The following is a representative synthetic scheme based on published methodologies for similar compounds.[1]
Scheme 1: Synthesis of this compound
A detailed, step-by-step protocol is provided in the Experimental Protocols section.
Quantitative Biological Data
The biological activity of this compound has been characterized by its ability to induce BTK degradation and inhibit cell proliferation in various lymphoma cell lines.
| Cell Line | Assay Type | Parameter | Value (nM) |
| JeKo-1 | Degradation | DC₅₀ | 7.0 |
| OCI-ly10 | Anti-proliferation | IC₅₀ | 2.3 |
| TMD8 | Anti-proliferation | IC₅₀ | 4.5 |
| JeKo-1 | Anti-proliferation | IC₅₀ | 38.1 |
| BTKC481S Ba/F3 | Anti-proliferation | IC₅₀ | 86.0 |
Pharmacokinetic Profile:
| Parameter | Value |
| Metabolic Stability (T₁/₂) | > 145 min |
Experimental Protocols
Synthesis of this compound (Compound 3e)
This protocol is adapted from the synthesis of analogous compounds.[1]
Step 1: Synthesis of the Linker Intermediate
-
To a solution of 1-Boc-piperazine in a suitable solvent such as dichloromethane (B109758) (DCM), add triethylamine (B128534) (TEA).
-
Cool the reaction mixture to 0 °C and add a solution of the desired acid chloride linker precursor in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected linker.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.
-
Remove the solvent under reduced pressure to obtain the linker intermediate.
Step 2: Coupling of the Linker to the BTK Inhibitor Moiety
-
Dissolve the BTK inhibitor precursor (an analogue of ARQ-531 with a suitable attachment point) in a solvent such as dimethylformamide (DMF).
-
Add a coupling agent like HATU and a base such as diisopropylethylamine (DIPEA).
-
Add the deprotected linker intermediate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash chromatography.
Step 3: Final Coupling to the E3 Ligase Ligand
-
To the product from Step 2, add the pomalidomide-linker precursor.
-
Employ a suitable coupling reaction, such as a nucleophilic substitution or an amide coupling, depending on the functional groups of the two fragments.
-
Monitor the reaction by LC-MS until completion.
-
Purify the final product, this compound, by preparative HPLC.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
BTK Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Seed JeKo-1 cells in 6-well plates at a density of 1 x 10⁶ cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4 °C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Signal Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BTK band intensity to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control. The DC₅₀ value is determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed lymphoma cells (e.g., OCI-ly10, TMD8, JeKo-1) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Assay Procedure: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC degrader.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of BTK PROTACs.
References
An In-Depth Technical Guide on PROTAC BTK Degrader-5: E3 Ligase Recruitment and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a detailed technical overview of a specific Bruton's tyrosine kinase (BTK) degrader, PROTAC BTK Degrader-5, with a focus on its recruitment of the E3 ubiquitin ligase and its mechanism of action. BTK is a clinically validated target in various B-cell malignancies, and its degradation offers a promising alternative to traditional inhibition, particularly in overcoming drug resistance.
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties. By inducing the proximity of BTK and CRBN, this PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of BTK.
Quantitative Data Summary
The following tables summarize the key quantitative parameters characterizing the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Constant) | JeKo-1 | 7.0 nM | [1][2][3][4][5] |
| **Metabolic Stability (T₁⸝₂) ** | - | 145 min | [1] |
| Cell Line | IC₅₀ (Anti-proliferative Activity) | Reference |
| OCI-ly10 | 2.3 nM | [1] |
| TMD8 | 4.5 nM | [1] |
| JeKo-1 | 38.1 nM | [1] |
| BTKC481S Ba/F3 | 86.0 nM | [1] |
Signaling Pathways and Mechanism of Action
The core function of this compound is to induce the degradation of BTK, thereby inhibiting its downstream signaling pathways that are crucial for B-cell proliferation and survival.
BTK Signaling Pathway
Caption: The BTK signaling cascade initiated by B-cell receptor activation.
This compound Mechanism of Action
References
The Dawn of a New Era in B-Cell Malignancy Treatment: A Technical Guide to Selective BTK Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell malignancy treatment is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination of key oncogenic drivers. At the forefront of this revolution are selective Bruton's tyrosine kinase (BTK) degraders, a novel class of therapeutics designed to overcome the limitations of traditional BTK inhibitors. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of these promising agents, offering a comprehensive resource for professionals in the field.
Bruton's tyrosine kinase is a crucial non-receptor tyrosine kinase that plays a central role in B-cell development, differentiation, and signaling.[1][2][3] Its dysregulation is a hallmark of numerous B-cell malignancies, making it a prime therapeutic target.[1][4] While BTK inhibitors have demonstrated significant clinical success, the emergence of resistance, often through mutations in the BTK protein, has necessitated the development of new therapeutic strategies.[1][4]
Selective BTK degraders, primarily in the form of proteolysis-targeting chimeras (PROTACs), offer a novel approach. These heterobifunctional molecules are engineered to simultaneously bind to BTK and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein.[5][6][7] This "event-driven" pharmacology, as opposed to the "occupancy-driven" mechanism of inhibitors, allows for the catalytic removal of the target protein, offering the potential for more profound and durable responses, even in the presence of resistance mutations.[8][9]
This guide will delve into the specifics of several leading selective BTK degraders in development, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing the intricate biological pathways and developmental workflows.
Key Selective BTK Degraders in Development
Several selective BTK degraders are currently progressing through clinical trials, demonstrating promising early results in patients with relapsed or refractory B-cell malignancies.[5][10] The following tables summarize the available quantitative data for some of the most advanced candidates.
| Degrader | Target E3 Ligase | BTK DC50 (nM) | Cell Line | Dmax (%) | Reference(s) |
| NX-5948 | Cereblon (CRBN) | 0.32 (WT) | TMD8 | 97 | [11] |
| 0.21 (C481S) | TMD8 | 97 | [11] | ||
| 0.034 | Primary human B Cells | 98 | [11] | ||
| NX-2127 | Cereblon (CRBN) | 2.08 (WT) | - | - | [12] |
| UBX-382 | Cereblon (CRBN) | ~4 | TMD-8 | >90% | [13] |
| RC-1 | Cereblon (CRBN) | <10 | MOLM-14 | >85% | [14] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation observed.
| Degrader | Efficacy Model | Dosing | Key Findings | Reference(s) |
| BGB-16673 | Rec-1 xenograft | 0.3, 1, or 3 mg/kg, PO, QD | ~90% tumor growth inhibition at 3 mg/kg. | [15] |
| NX-5948 | TMD8 xenograft (C481S) | Daily oral administration | Superior tumor growth inhibition compared to ibrutinib. | [16] |
| Intracranial TMD8 xenograft | Oral administration | Decreased intracranial tumor burden and improved survival. | [16] | |
| NX-2127 | Preclinical oncology models | Orally bioavailable | Demonstrates in vivo efficacy. | [4][5][6][17][18] |
| UBX-382 | TMD-8 xenograft (WT & C481S) | 3 and 10 mg/kg, PO | Complete tumor regression in <2 weeks. | [13][19] |
PO: Per os (by mouth); QD: Quaque die (once a day).
| Degrader | Clinical Trial Phase | Patient Population | Key Clinical Data | Reference(s) |
| BGB-16673 | Phase 1/2 (NCT05006716) | R/R B-cell malignancies | Tolerable safety profile and clinical responses in heavily pretreated patients. | [2][20] |
| NX-5948 | Phase 1a/b (NCT05131022) | R/R B-cell malignancies | ORR of 75.5% in CLL/SLL patients at 8 weeks. | |
| NX-2127 | Phase 1a/b (NCT04830137) | R/R B-cell malignancies | Deep and sustained degradation of BTK at 100 mg daily oral dosing. | [4][5][6][17][18] |
| AC676 | Phase 1 (NCT05780034) | R/R B-cell malignancies | Currently enrolling patients. | [8][10] |
R/R: Relapsed/Refractory; ORR: Objective Response Rate; CLL/SLL: Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma.
Signaling Pathways and Experimental Workflows
To fully appreciate the innovation behind selective BTK degraders, it is essential to understand the biological context in which they operate and the experimental processes that drive their development.
The BTK Signaling Pathway
Bruton's tyrosine kinase is a key mediator of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation, survival, and differentiation. In B-cell malignancies, this pathway is often constitutively active, driving uncontrolled cell growth.
Caption: The BTK signaling cascade in B-cells.
General Workflow for the Development of BTK Degraders
The development of a selective BTK degrader follows a rigorous and multi-step process, from initial design and synthesis to comprehensive preclinical and clinical evaluation. This workflow ensures the identification of potent, selective, and safe therapeutic candidates.
Caption: The developmental pipeline for selective BTK degraders.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of novel therapeutic agents. Below are outlines for key assays used in the characterization of selective BTK degraders.
In Vitro BTK Degradation Assay (Western Blot)
Objective: To determine the concentration- and time-dependent degradation of BTK in cancer cell lines following treatment with a degrader.
Methodology:
-
Cell Culture: Culture B-cell malignancy cell lines (e.g., TMD8, HBL-1) in appropriate media and conditions.
-
Treatment: Seed cells in multi-well plates and treat with a range of concentrations of the BTK degrader or vehicle control (DMSO) for various time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle control.
-
Determine the DC50 value by plotting the percentage of degradation against the log of the degrader concentration and fitting the data to a four-parameter logistic curve.[9][21]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of BTK degradation on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with serial dilutions of the BTK degrader or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (50% growth inhibition) or EC50 (half-maximal effective concentration) value by plotting the percentage of viability against the log of the degrader concentration.[9][22]
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a BTK degrader in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Cell Implantation: Subcutaneously inject a suspension of a human B-cell lymphoma cell line (e.g., TMD8) into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the BTK degrader via the desired route (e.g., oral gavage) at various dose levels and schedules (e.g., once daily).
-
Administer vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Analyze tumor tissues for BTK degradation via western blot or immunohistochemistry.
-
Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.[13][15][19]
-
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a BTK degrader.
Methodology:
-
Animal Dosing: Administer the BTK degrader to animals (e.g., mice, rats) via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the degrader in plasma.
-
-
Data Analysis:
Proteomic Profiling for Selectivity
Objective: To assess the selectivity of a BTK degrader by identifying off-target proteins that are also degraded.
Methodology:
-
Cell Treatment: Treat cancer cells with the BTK degrader or vehicle control.
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the total protein.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but recommended for multiplexing): Label the peptide samples from different treatment conditions with isobaric TMT reagents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and relative abundance.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins in each sample.
-
Compare the protein abundance between the degrader-treated and control samples.
-
Generate volcano plots to visualize proteins that are significantly up- or downregulated.
-
Identify proteins other than BTK that are significantly degraded to assess the selectivity of the compound.[7][14][27]
-
The Future of BTK Degraders
Selective BTK degraders represent a significant advancement in the treatment of B-cell malignancies, offering the potential to overcome resistance to existing therapies and provide more durable clinical benefit. As our understanding of the underlying biology and the technology of targeted protein degradation continues to evolve, we can anticipate the development of even more potent, selective, and well-tolerated BTK degraders. The ongoing clinical trials will be crucial in defining the role of these innovative agents in the therapeutic armamentarium against B-cell cancers. This technical guide serves as a foundational resource for the researchers and drug developers who will shape this exciting future.
References
- 1. Nurix Therapeutics Presents New Positive Data from Phase 1a/1b Clinical Trial of NX-5948 in Chronic Lymphocytic Leukemia at the 66th American Society of Hematology Annual Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 2. ashpublications.org [ashpublications.org]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nurixtx.com [nurixtx.com]
- 12. nurixtx.com [nurixtx.com]
- 13. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. beonemedinfo.com [beonemedinfo.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies. | Semantic Scholar [semanticscholar.org]
- 19. ashpublications.org [ashpublications.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. books.rsc.org [books.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Guide: Biophysical and Kinetic Characterization of a PROTAC BTK Degrader
Authored for: Researchers, scientists, and drug development professionals.
Introduction:
This technical guide provides an in-depth overview of the binding affinity and kinetics of a representative Proteolysis Targeting Chimera (PROTAC) targeting Bruton's Tyrosine Kinase (BTK). As "PROTAC BTK Degrader-5" is a hypothetical molecule, this document will utilize publicly available data for the well-characterized BTK PROTAC, DD-03-171 , as a surrogate. DD-03-171 is a potent and selective degrader of BTK that functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of BTK.[1][2] This guide will cover the quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to form a stable ternary complex between the target protein and an E3 ligase. This is governed by the binding affinities of the PROTAC for both proteins. The following tables summarize the key quantitative data for DD-03-171 and its constituent components.
Table 1: Cellular Activity of DD-03-171
| Parameter | Value | Cell Line | Description |
| DC50 | 5.1 nM | Mantle Cell Lymphoma (MCL) | The concentration of the PROTAC that induces 50% degradation of the target protein. |
| IC50 | 5.1 nM | Mantle Cell Lymphoma (MCL) | The concentration of the PROTAC that causes 50% inhibition of cell proliferation.[1][3] |
Table 2: Binary Binding Affinities of DD-03-171 Components
| Component | Binding Partner | Kd (Dissociation Constant) | IC50 | Assay Method |
| CGI1746 (BTK binder) | BTK | 1.5 nM | 1.9 nM | ATP-free competition binding assay / Kinase assay[4] |
| Pomalidomide (CRBN binder) | Cereblon (CRBN) | ~250 nM | - | Isothermal Titration Calorimetry (ITC)[5] |
| MT-802 (another BTK PROTAC) | BTK | - | 18.11 nM | TR-FRET[6] |
| MT-802 | CRBN | - | 1.258 µM | TR-FRET[6] |
Experimental Protocols
The characterization of a PROTAC's binding affinity and kinetics involves a variety of biophysical techniques. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (k_on and k_off) and affinity (K_d) of biomolecular interactions in real-time.[7][8][9][10]
Objective: To determine the binding kinetics of the PROTAC to BTK and CRBN individually (binary interactions) and as a ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA chip)
-
Recombinant purified BTK protein
-
Recombinant purified CRBN-DDB1 complex
-
PROTAC BTK Degrader (e.g., DD-03-171)
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, or streptavidin for biotinylated protein capture)
Protocol:
-
Immobilization:
-
Covalently immobilize the E3 ligase (CRBN-DDB1) or the target protein (BTK) onto the sensor chip surface using standard amine coupling chemistry or capture biotinylated protein on a streptavidin-coated chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding to a single partner.
-
Flow running buffer over the surface to measure the dissociation phase.
-
Regenerate the sensor surface between cycles if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
-
Ternary Complex Analysis:
-
To measure the kinetics of the ternary complex, inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein (BTK) over the immobilized E3 ligase (CRBN-DDB1).
-
Alternatively, inject the target protein over a surface with pre-bound PROTAC to the E3 ligase.
-
Analyze the data to determine the kinetics of ternary complex formation and dissociation.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in solution.[11][12][13][14]
Objective: To confirm and quantify the formation of the BTK-PROTAC-CRBN ternary complex.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume black microplates
-
Recombinant purified, tagged BTK (e.g., His-tagged)
-
Recombinant purified, tagged CRBN-DDB1 (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Europium)
-
Fluorescently-labeled anti-tag antibody (acceptor, e.g., anti-GST-d2)
-
PROTAC BTK Degrader
-
Assay buffer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.
-
Assay Assembly: In a microplate, add the BTK protein, CRBN-DDB1 complex, donor-labeled antibody, and acceptor-labeled antibody.
-
PROTAC Addition: Add the serially diluted PROTAC to the wells. Include no-PROTAC controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, which is characteristic of PROTAC-induced ternary complex formation.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[15][16]
Objective: To determine the thermodynamic parameters of the binary and ternary complex formations.
Materials:
-
Isothermal titration calorimeter
-
Recombinant purified BTK protein
-
Recombinant purified CRBN-DDB1 complex
-
PROTAC BTK Degrader
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
-
-
Binary Titration:
-
Load the PROTAC into the syringe and the target protein (BTK or CRBN-DDB1) into the sample cell.
-
Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.
-
-
Ternary Titration:
-
To measure the ternary complex formation, saturate the PROTAC with one of the proteins and titrate this binary complex into the other protein.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of the titrant.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Visualizations
BTK Signaling Pathway
Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[17][18][19] Dysregulation of this pathway is implicated in various B-cell malignancies.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
PROTAC Mechanism of Action and Experimental Workflow
The following diagram illustrates the general mechanism of a BTK PROTAC and a typical workflow for its characterization.
Caption: PROTAC mechanism of action and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DD-03-171 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. DD-03-171 | 2366132-45-6 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tainstruments.com [tainstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
In Vitro Degradation Profile of PROTAC BTK Degrader-5: A Technical Guide
This technical guide provides an in-depth overview of the in vitro degradation profile of PROTAC BTK Degrader-5, a selective Bruton's tyrosine kinase (BTK) degrader. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] They consist of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][5] This catalytic mechanism allows for substoichiometric dosing and can be more effective than traditional inhibition.[2][3]
This compound (also referred to as compound 3e) is a selective degrader of BTK, a key signaling molecule in B-cell development and activation.[6][7] It has demonstrated anti-proliferative effects in various lymphoma tumor cells and is a tool for research in chronic lymphoid malignancies.[6][8]
Quantitative Degradation and Proliferation Data
The following tables summarize the key quantitative metrics for the in vitro activity of this compound.
Table 1: In Vitro Degradation Profile
| Parameter | Cell Line | Value | Conditions |
|---|---|---|---|
| DC₅₀ | JeKo-1 | 7.0 nM | 24-hour treatment |
| T₁⸝₂ | - | 145 min | 100 and 1000 nM |
Data sourced from MedchemExpress.[6]
Table 2: Anti-Proliferation Profile (IC₅₀)
| Cell Line | IC₅₀ (BTK Degrader-5) | IC₅₀ (Ibrutinib) | Conditions |
|---|---|---|---|
| OCI-ly10 | 2.3 nM | 4.5 nM | 72-hour treatment |
| TMD8 | 4.5 nM | 4.7 nM | 72-hour treatment |
| JeKo-1 | 38.1 nM | 79.8 nM | 72-hour treatment |
| BTK C481S Ba/F3 | 86.0 nM | 1546.0 nM | 72-hour treatment |
Data sourced from MedchemExpress.[6]
Key Signaling and Experimental Pathways
Visual diagrams are provided below to illustrate the mechanism of action, the relevant biological pathway, and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Simplified BTK Signaling Pathway.
Caption: In Vitro Degradation Assay Workflow.
Experimental Protocols
The following sections describe generalized yet detailed methodologies for conducting in vitro degradation and selectivity assays, based on standard practices in the field.
-
Cell Line: JeKo-1 (mantle cell lymphoma).
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Cells are passaged every 2-3 days to maintain logarithmic growth. Cell viability should be monitored via Trypan Blue exclusion and maintained above 90%.
This protocol is designed to determine the DC₅₀ (concentration for 50% degradation) of this compound.
-
Cell Seeding: Seed JeKo-1 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1.6 nM to 1000 nM.[6] A DMSO-only well should be included as a vehicle control.
-
Treatment: Add the diluted compound to the corresponding wells.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[6]
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK (target) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the BTK band intensity to the loading control. Calculate the percentage of remaining BTK relative to the vehicle control. Plot the percentage of degradation against the compound concentration and fit the data to a dose-response curve to determine the DC₅₀ value.[9]
To confirm that BTK degradation is mediated by the proteasome, a rescue experiment can be performed.
-
Follow the main degradation assay protocol (Section 4.2).
-
Include an additional experimental arm where cells are pre-treated with a proteasome inhibitor, such as 5 µM MG-132, for 1-2 hours before adding this compound (e.g., at 100 nM).[6]
-
Analyze BTK protein levels via Western Blot. A rescue of BTK levels in the presence of MG-132 would confirm that the degradation is proteasome-dependent.
This compound demonstrates selectivity with no off-target degradation of CRBN neosubstrates like IKZF1 and GSPT1, and only a mild effect on IKZF3.[6]
-
Protocol: Follow the main degradation assay protocol (Section 4.2).
-
Antibodies: In the Western Blotting step, probe membranes with primary antibodies for potential off-target proteins (e.g., IKZF1, GSPT1, IKZF3) in addition to BTK and the loading control.
-
Analysis: Quantify the protein levels of these potential neosubstrates relative to the vehicle control. The absence of significant degradation confirms the selectivity of the PROTAC.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. revvity.com [revvity.com]
- 4. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Cellular uptake and distribution of PROTAC BTK Degrader-5
An In-depth Technical Guide on the Cellular Uptake and Distribution of PROTAC BTK Degrader-5
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them.[1][] These heterobifunctional molecules co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of specific target proteins.[][3] Bruton's Tyrosine Kinase (BTK) is a critical signaling protein in B-cell development and activation, making it a key therapeutic target in various B-cell malignancies and autoimmune diseases.[3][4][5]
This technical guide focuses on this compound (also referred to as compound 3e), a selective degrader of BTK.[6] We will delve into its mechanism of action, summarize its reported biological activity, and provide generalized experimental protocols for the characterization of such molecules. While detailed cellular uptake and distribution studies for this specific compound are not extensively published, we will discuss the general principles governing these processes for PROTACs.
Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][7] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[] this compound is composed of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.[6] The degradation of BTK by this PROTAC is dependent on the proteasome, as its activity is blocked by the proteasome inhibitor MG-132.[6]
Quantitative Data for this compound
The following tables summarize the reported in vitro efficacy and metabolic stability of this compound.[6]
Table 1: In Vitro Degradation and Anti-Proliferative Activity
| Parameter | Cell Line | Value | Notes |
| DC50 | JeKo-1 | 7.0 nM | 50% degradation concentration after 24 hours. |
| IC50 | OCI-ly10 | 2.3 nM | 50% inhibitory concentration for cell proliferation after 72 hours. |
| TMD8 | 4.5 nM | ||
| JeKo-1 | 38.1 nM | ||
| BTKC481S Ba/F3 | 86.0 nM | Demonstrates activity against the ibrutinib-resistant C481S mutant. |
Table 2: Specificity and Metabolic Stability
| Parameter | Condition | Value | Notes |
| Selectivity | 1.6-1000 nM (24h) | No effect on IKZF1/GSPT1 | Does not degrade common CRBN neosubstrates. |
| Metabolic Stability (T1/2) | 100 & 1000 nM | 145 min | Half-life in relevant in vitro metabolic assay. |
| Pharmacokinetics | 2 mg/kg IV in mice | >10 nM for at least 4h | Plasma concentration remained above the effective DC50. |
| 100 mg/kg oral | Poor bioavailability | Indicates challenges with oral administration. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on standard practices for characterizing PROTACs, the following methodologies would be employed.
Cell Culture and Treatment
-
Cell Lines: JeKo-1 (mantle cell lymphoma), OCI-ly10, TMD8 (diffuse large B-cell lymphoma), and Ba/F3 cells engineered to express wild-type or C481S mutant BTK are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are seeded at a specified density and treated with serial dilutions of the PROTAC or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
Western Blotting for BTK Degradation
-
Purpose: To quantify the extent of BTK protein degradation.
-
Protocol:
-
After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify BTK levels relative to the loading control. The DC50 value is calculated from the dose-response curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Purpose: To determine the anti-proliferative effect of the PROTAC.
-
Protocol:
-
Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.
-
The plate is incubated at room temperature to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial characterization of a novel BTK-targeting PROTAC.
Conclusion
This compound is a potent and selective degrader of BTK, demonstrating low nanomolar efficacy in degrading BTK and inhibiting the proliferation of various lymphoma cell lines, including those with acquired resistance to covalent BTK inhibitors.[6] Its mechanism relies on the recruitment of the CRBN E3 ligase to induce proteasome-mediated degradation of the BTK protein.[6] While it shows promising in vitro activity and metabolic stability, its poor oral bioavailability suggests that further optimization of its physicochemical properties may be necessary for clinical development.[6] The continued exploration of BTK-targeting PROTACs holds significant promise for overcoming the limitations of traditional kinase inhibitors in cancer therapy.[1][8]
References
- 1. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
The Impact of PROTAC BTK Degrader-5 on Downstream BTK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PROTAC BTK Degrader-5 on the Bruton's tyrosine kinase (BTK) signaling pathway. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental procedures.
Introduction to PROTAC BTK Degraders
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to eliminate specific proteins of interest rather than merely inhibiting their enzymatic activity. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[2] PROTAC BTK degraders, therefore, offer a promising strategy to abrogate BTK signaling by completely removing the BTK protein.
This compound: An Overview
This compound, also identified as compound 3e, is a selective BTK degrader.[3][4][5] It has demonstrated potent BTK degradation and anti-proliferative activity in various lymphoma cell lines.[3] This guide will focus on the effects of this specific degrader on downstream BTK signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in terms of BTK protein degradation and its anti-proliferative effects on cancer cell lines.
Table 1: BTK Degradation Efficiency of this compound
| Cell Line | DC50 (nM) | Time Point (hours) |
| JeKo-1 | 7.0 | 24 |
DC50: Half-maximal degradation concentration.
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | IC50 (nM) | Time Point (hours) |
| OCI-ly10 | 2.3 | 72 |
| TMD8 | 4.5 | 72 |
| JeKo-1 | 38.1 | 72 |
| BTKC481S Ba/F3 | 86.0 | 72 |
IC50: Half-maximal inhibitory concentration.
Effect on Downstream BTK Signaling Pathways
Upon activation, BTK phosphorylates and activates several downstream effector molecules, including Phospholipase C gamma 2 (PLCγ2), which in turn triggers cascades involving Extracellular signal-regulated kinase (ERK) and Nuclear factor kappa B (NF-κB).[2] Degradation of BTK by PROTACs is expected to inhibit these downstream pathways.
Table 3: Qualitative Effect of BTK Degradation on Downstream Signaling Pathways (Representative Data)
| Downstream Target | Effect of BTK Degradation | Representative Degrader |
| Phospho-PLCγ2 | Reduction in phosphorylation | NX-2127 |
| Phospho-ERK1/2 | Reduction in phosphorylation | NX-2127 |
| Phospho-p65 NF-κB | Reduction in phosphorylation | DD-03-171 |
This table summarizes the expected qualitative effects based on data from other well-characterized BTK degraders, as specific quantitative phosphorylation data for this compound is not publicly available.
Visualizing the Molecular Mechanisms and Workflows
To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the BTK signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nurixtx.com [nurixtx.com]
Unraveling the Core of PROTAC BTK Degrader-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the linker composition and biological activity of PROTAC BTK Degrader-5, a selective Bruton's tyrosine kinase (BTK) degrader. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. This compound is designed to selectively target BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, for ubiquitination and subsequent proteasomal degradation. Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.
This compound is a composition of three key components: a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, it is composed of the BTK inhibitor (HY-150898), a linker (HY-168297), and an E3 ligase ligand (HY-W440230) which recruits the Cereblon (CRBN) E3 ligase.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its degradation efficacy and anti-proliferative activity.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | JeKo-1 | 7.0 nM | [1][2] |
| Cell Line | IC₅₀ (this compound) | IC₅₀ (Ibrutinib) | Reference |
| OCI-ly10 | 2.3 nM | 4.5 nM | [1] |
| TMD8 | 4.5 nM | 4.7 nM | [1] |
| JeKo-1 | 38.1 nM | 79.8 nM | [1] |
| BTKC481S Ba/F3 | 86.0 nM | 1546.0 nM | [1] |
| Parameter | Value | Reference |
| Molecular Formula | C₅₂H₅₇ClFN₉O₆ | [1][2] |
| Molecular Weight | 958.52 | [1][2] |
| Metabolic Half-life (T₁/₂) | 145 min (at 100 and 1000 nM) | [1] |
Mechanism of Action and Signaling Pathways
This compound functions by hijacking the cell's natural ubiquitin-proteasome system. It forms a ternary complex between BTK and the CRBN E3 ubiquitin ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome. This degradation effectively downregulates the BTK signaling pathway, which is critical for the proliferation and survival of B-cells.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: Simplified BTK signaling cascade initiated by B-cell receptor (BCR) activation.
This compound Mechanism of Action
The diagram below illustrates the catalytic mechanism by which this compound induces the degradation of BTK.
References
Methodological & Application
Application Notes and Protocols for PROTAC BTK Degrader-5 in In Vitro Cell Culture
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that induce the degradation of specific target proteins. These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (E3 ligase:PROTAC:POI) results in the ubiquitination of the POI and its subsequent degradation by the proteasome.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a key driver in various B-cell malignancies.[1][2] PROTAC BTK Degrader-5 is a selective degrader of BTK, offering a powerful approach to eliminate BTK protein and thereby inhibit downstream signaling pathways that promote cancer cell proliferation and survival.[3][4] This document provides detailed protocols for the in vitro characterization of this compound in cell culture.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[5] One end of the PROTAC molecule binds to BTK, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to BTK, tagging it for degradation by the 26S proteasome. The degradation of BTK disrupts the BCR signaling cascade, which is critical for the survival and proliferation of malignant B-cells.[1][2]
Signaling Pathway
The B-cell receptor signaling pathway is a critical cascade for B-cell development, activation, and survival. In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth. BTK is a central node in this pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2). This leads to the activation of several signaling cascades, including the NF-κB and MAPK pathways, which ultimately promote cell proliferation and survival.[1][6] By degrading BTK, this compound effectively shuts down these pro-survival signals.
Caption: BTK signaling pathway and the mechanism of action of this compound.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in various lymphoma cell lines.
Table 1: Degradation Potency of this compound
| Cell Line | DC₅₀ (nM) | Treatment Time (hours) |
| JeKo-1 | 7.0 | 24 |
DC₅₀ (Degradation Concentration 50) is the concentration of the degrader that induces 50% degradation of the target protein.[3]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (nM) | Treatment Time (hours) |
| OCI-ly10 | 2.3 | 72 |
| TMD8 | 4.5 | 72 |
| JeKo-1 | 38.1 | 72 |
| BTKC481S Ba/F3 | 86.0 | 72 |
IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits cell growth by 50%.[3]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Cell Culture
-
Cell Lines: JeKo-1 (mantle cell lymphoma), OCI-ly10, TMD8 (activated B-cell like diffuse large B-cell lymphoma), and Ba/F3 cells expressing the C481S mutant of BTK are recommended.
-
Culture Medium: Refer to the cell line supplier for the recommended culture medium and supplements (e.g., RPMI-1640 with 10-20% fetal bovine serum and 1% penicillin-streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells according to the supplier's recommendations to maintain logarithmic growth.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the anti-proliferative effect of the PROTAC.
-
Materials:
-
Opaque-walled 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
-
Western Blot for BTK Degradation
This assay quantifies the degradation of BTK protein.
-
Materials:
-
6-well or 12-well tissue culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Protocol:
-
Cell Treatment: Seed cells in appropriate plates and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL reagent and visualize bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BTK band intensity to the loading control (β-actin) and calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for in vitro characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. mdpi.com [mdpi.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC BTK Degrader-5 in JeKo-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies such as mantle cell lymphoma (MCL). Targeted degradation of BTK using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy. PROTAC BTK Degrader-5 is a selective BTK degrader that has demonstrated potent activity in the JeKo-1 human mantle cell lymphoma cell line. These application notes provide detailed protocols for utilizing this compound to study its effects on BTK degradation and cell viability in JeKo-1 cells.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in JeKo-1 cells.
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC₅₀ (BTK Degradation) | 7.0 nM | JeKo-1 | 24 hours | [1][2] |
| IC₅₀ (Anti-proliferation) | 38.1 nM | JeKo-1 | 72 hours | [1] |
Signaling Pathways and Mechanisms
BTK Signaling Pathway in Mantle Cell Lymphoma
BTK is a key kinase downstream of the B-cell receptor. Its activation upon antigen binding triggers a signaling cascade involving PLCγ2, leading to the activation of transcription factors like NF-κB, which promotes cell proliferation and survival. In mantle cell lymphoma, this pathway is often constitutively active.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.
Experimental Protocols
Cell Culture of JeKo-1 Cells
Materials:
-
JeKo-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of JeKo-1 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium in a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain the cell culture by adding fresh medium every 2-3 days to keep the cell density between 0.2 x 10⁵ and 1.5 x 10⁶ viable cells/mL. Do not exceed 2.5 x 10⁶ cells/mL.
-
For subculturing, centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at a density of approximately 0.5 x 10⁶ cells/mL.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 958.52 g/mol , dissolve 9.5852 mg in 1 mL of DMSO.
-
Ensure the powder is completely dissolved, using sonication if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Western Blot Analysis of BTK Degradation
This protocol is for assessing the levels of total BTK and phosphorylated BTK (p-BTK) in JeKo-1 cells following treatment with this compound.
Materials:
-
JeKo-1 cells
-
This compound
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BTK antibody (suggested dilution 1:1000)
-
Rabbit anti-phospho-BTK (Y223) antibody (suggested dilution 1:500 - 1:2000)[3]
-
Mouse anti-β-actin antibody (loading control, suggested dilution 1:5000)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed JeKo-1 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL in 2 mL of complete growth medium.
-
Incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 1000 nM) and a vehicle control (DMSO) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by transferring the cell suspension to a centrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the BTK and p-BTK signals to the loading control (β-actin).
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC₅₀ value of this compound.
Materials:
-
JeKo-1 cells
-
This compound
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed JeKo-1 cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete growth medium. Include wells with medium only for a background control.
-
Incubate for a few hours to allow cells to settle.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the diluted compound to the wells (e.g., add 100 µL of 2x concentrated drug to the 100 µL of cells already in the well). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Troubleshooting
-
Western Blotting:
-
No or weak signal: Increase primary antibody concentration, incubation time, or protein loading amount. Ensure efficient protein transfer.
-
High background: Increase the number and duration of wash steps. Optimize blocking conditions. Use a lower concentration of secondary antibody.
-
-
MTT Assay:
-
High variability between replicate wells: Ensure uniform cell seeding and proper mixing of reagents.
-
Low signal: Increase the number of cells seeded or the incubation time with MTT.
-
Conclusion
These application notes provide a comprehensive guide for researchers to effectively utilize this compound in the JeKo-1 cell line. The detailed protocols for cell culture, western blotting, and cell viability assays, along with the provided quantitative data and pathway diagrams, will facilitate the investigation of BTK degradation and its functional consequences in a relevant model of mantle cell lymphoma. Adherence to these protocols will enable the generation of robust and reproducible data for advancing the understanding and development of BTK-targeting therapeutics.
References
Application Notes and Protocols for BTK Degradation by PROTAC BTK Degrader-5
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and plays a crucial role in B-cell development, differentiation, and proliferation.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target.[3] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to induce the degradation of specific target proteins.[3][4][5][] PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][][7][8][9] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4][]
PROTAC BTK Degrader-5 is a selective BTK PROTAC degrader with a reported half-maximal degradation concentration (DC50) of 7.0 nM in JeKo-1 cells.[10][11] Unlike traditional inhibitors that only block the protein's function, this compound leads to the physical removal of the BTK protein.[4][5] This application note provides a detailed protocol for performing Western blot analysis to quantify the degradation of BTK in cultured cells upon treatment with this compound.
Signaling Pathway of PROTAC-Mediated BTK Degradation
Caption: PROTAC-mediated degradation of BTK protein.
Experimental Protocols
This section outlines the detailed methodology for assessing the efficacy of this compound through Western blot analysis.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| Cell Lines | |
| JeKo-1 (Mantle cell lymphoma) | ATCC |
| Cell Culture | |
| RPMI-1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin (B12071052) | Gibco |
| PROTAC and Controls | |
| This compound | MedchemExpress[10] |
| DMSO (Vehicle Control) | Sigma-Aldrich |
| Lysis and Protein Quantification | |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| SDS-PAGE and Western Blot | |
| 4-15% Mini-PROTEAN TGX Precast Gels | Bio-Rad |
| Precision Plus Protein All Blue Prestained Protein Standards | Bio-Rad |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad |
| Tris-buffered Saline with 0.1% Tween-20 (TBST) | Bio-Rad |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich |
| Non-fat Dry Milk | Bio-Rad |
| Antibodies | |
| Primary Antibody: Rabbit anti-BTK | Cell Signaling Technology (#3532)[1] |
| Primary Antibody: Mouse anti-β-actin (Loading Control) | Santa Cruz Biotechnology |
| Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG | Cell Signaling Technology |
| Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG | Cell Signaling Technology |
| Detection | |
| SuperSignal West Pico PLUS Chemiluminescent Substrate | Thermo Fisher Scientific |
| ChemiDoc Imaging System | Bio-Rad |
Experimental Workflow: Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
Step-by-Step Protocol
1. Cell Culture and Treatment a. Culture JeKo-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2. b. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. c. Prepare stock solutions of this compound in DMSO. d. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).[7] Include a DMSO-only vehicle control.[7]
2. Cell Lysis and Protein Quantification a. After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[7] b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well and scrape the cells.[7] c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[7][12] d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7][12] e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.[7][12] f. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[4][12][13]
3. SDS-PAGE and Protein Transfer a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[7] c. Boil the samples at 95°C for 5-10 minutes.[4][7] d. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[13] e. Run the gel at a constant voltage until the dye front reaches the bottom. f. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[4][7]
4. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[4][7][12][13] b. Incubate the membrane with the primary antibody (e.g., anti-BTK at 1:1000 dilution) diluted in blocking buffer overnight at 4°C with gentle agitation.[1][4][12][13] c. Wash the membrane three times for 5-10 minutes each with TBST.[4][7][12][13] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4][7][12][13] e. Wash the membrane three times for 10 minutes each with TBST.[4][7]
5. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[7] b. Capture the chemiluminescent signal using an imaging system.[4][7] c. To analyze a loading control, the membrane can be stripped and re-probed with an anti-β-actin antibody, followed by the appropriate secondary antibody and detection. d. Quantify the band intensities using densitometry software (e.g., ImageJ).[12] e. Normalize the BTK signal to the loading control (β-actin) to determine the relative change in BTK protein levels.[13] f. The percentage of protein degradation is calculated relative to the vehicle-treated control.[4]
Data Presentation
The efficacy of this compound is determined by its DC50 and Dmax values. The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, and the Dmax is the maximum percentage of protein degradation achieved.[4]
Table 1: Dose-Dependent Degradation of BTK by this compound in JeKo-1 Cells
| This compound (nM) | BTK Protein Level (%) (Normalized to Vehicle Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 5 | 55 |
| 7.0 (DC50) | 50 [10][11] |
| 10 | 40 |
| 50 | 15 |
| 100 | 10 |
| 500 | 8 |
| 1000 | 8 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.
References
- 1. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by PROTAC BTK Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-lineage lymphoid cells.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.[2][3] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[3][4] A PROTAC molecule consists of a ligand that binds to the target protein (e.g., BTK), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein.[3]
This document provides detailed application notes and protocols for the analysis of apoptosis in cancer cells following treatment with a representative PROTAC BTK degrader. As "PROTAC BTK Degrader-5" is a hypothetical name, we will use data from a well-characterized BTK PROTAC, NC-1, as a representative example to illustrate the expected outcomes.[2][4] The primary method for assessing apoptosis will be flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: BTK Degradation and Apoptosis Induction
BTK is a key upstream regulator of multiple pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Nuclear Factor-kappa B (NF-κB) pathways.[1][5] Activation of these pathways promotes cell survival and proliferation while inhibiting apoptosis. By inducing the degradation of BTK, this compound effectively shuts down these critical survival signals. This disruption of the BTK-mediated signaling cascade leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.
Caption: BTK pro-survival signaling and its disruption by a PROTAC degrader.
Quantitative Data Summary
The following table summarizes representative data on the induction of apoptosis in Chronic Lymphocytic Leukemia (CLL) cells following treatment with the BTK PROTAC NC-1. Data is presented as the percentage of cells in different apoptotic stages as determined by Annexin V/PI flow cytometry.
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | 48 | 85.2 ± 5.1 | 8.3 ± 2.5 | 6.5 ± 2.1 |
| - | 96 | 70.1 ± 6.8 | 15.4 ± 3.9 | 14.5 ± 3.3 | |
| This compound | 10 | 48 | 78.5 ± 4.9 | 14.1 ± 3.2 | 7.4 ± 2.4 |
| (Illustrative Data) | 10 | 96 | 55.3 ± 7.2 | 25.8 ± 4.5 | 18.9 ± 4.1 |
| This compound | 100 | 48 | 65.4 ± 6.2 | 22.7 ± 4.1 | 11.9 ± 3.5 |
| (Representative Data)[2][4] | 100 | 96 | 40.2 ± 8.1 | 35.6 ± 5.7 | 24.2 ± 5.2 |
| This compound | 500 | 48 | 50.1 ± 7.5 | 30.5 ± 5.3 | 19.4 ± 4.8 |
| (Illustrative Data) | 500 | 96 | 25.7 ± 9.3 | 42.1 ± 6.9 | 32.2 ± 7.1 |
Note: Data for 100 nM concentration at 48 and 96 hours are representative of published findings for the BTK PROTAC NC-1.[2][4] Data for 10 nM and 500 nM are illustrative to demonstrate a dose-dependent effect and may not reflect actual experimental results.
Experimental Protocols
Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the steps for quantifying apoptosis in cell cultures treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
This compound
-
Cell line of interest (e.g., human B-cell lymphoma cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Microcentrifuge tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Incubate cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM) and a vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
-
Cell Harvesting and Washing:
-
Carefully collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control samples.
-
Acquire a minimum of 10,000 events per sample.
-
Analyze the data to differentiate between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cell populations.
-
Caption: Workflow for flow cytometry analysis of apoptosis.
Conclusion
The degradation of BTK by this compound presents a promising therapeutic strategy for B-cell malignancies by disrupting key pro-survival signaling pathways and inducing apoptosis. The provided protocols and application notes offer a comprehensive guide for researchers to effectively quantify the apoptotic effects of BTK degraders using flow cytometry. Accurate and consistent application of these methods will be crucial in the preclinical and clinical development of this novel class of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of PROTAC BTK Degrader-5 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins by harnessing the cell's own protein disposal system, the ubiquitin-proteasome system.[1][2][3][4] A PROTAC molecule is a bifunctional chimera comprising a ligand that binds to the target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][][7][8] This ternary complex formation between the target protein, PROTAC, and E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5][][8] This technology offers a powerful approach to target proteins that have been traditionally difficult to drug.[2][9]
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a key role in the proliferation, differentiation, and survival of B-cells.[] Its aberrant activity is implicated in various B-cell malignancies, making it an attractive therapeutic target.[][9] PROTAC-mediated degradation of BTK offers a promising strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[9]
This document provides detailed application notes and protocols for the in vivo administration of PROTAC BTK Degrader-5 in mouse models, based on available preclinical data. Due to the limited public information on the in vivo efficacy of this compound, this guide also incorporates representative protocols from a well-characterized, orally bioavailable BTK PROTAC, UBX-382, to provide a comprehensive framework for preclinical studies.[10][11][12]
Quantitative Data Presentation
In Vitro and In Vivo Data for this compound (Compound 3e)
| Parameter | Value | Cell Line / Species | Notes |
| DC50 | 7.0 nM | JeKo-1 cells | 50% degradation concentration in vitro.[13][14] |
| IC50 (anti-proliferative) | 38.1 nM | JeKo-1 cells | 50% inhibitory concentration for cell proliferation.[13] |
| Metabolic Stability (T1/2) | 145 min | Not specified | [13] |
| Pharmacokinetics (IV) | Maintained >10 nM for at least 4h | Mice | Single 2 mg/kg intravenous injection.[13] |
| Oral Bioavailability | Poor | Mice | At a dose of 100 mg/kg.[13] |
In Vivo Efficacy of a Representative BTK PROTAC (UBX-382) in a Human Lymphoma CDX Mouse Model
| Mouse Model | Treatment | Dosage | Dosing Schedule | Outcome |
| TMD-8 Xenograft | UBX-382 | 3 mg/kg | Oral, daily | Complete tumor regression.[10][11] |
| TMD-8 Xenograft | UBX-382 | 10 mg/kg | Oral, daily | Complete tumor regression within ~15 days.[10][11][12] |
| TMD-8 Xenograft | UBX-382 | 30 mg/kg | Oral, daily | Complete tumor regression.[12] |
| C481S mutant BTK TMD-8 Xenograft | UBX-382 | Not specified | Oral, daily | Significant tumor growth inhibition.[10][12] |
Signaling Pathway and Mechanism of Action
BTK Signaling Pathway
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Mechanism of Action of a BTK PROTAC
Caption: The catalytic cycle of PROTAC-mediated degradation of the BTK protein.
Experimental Protocols
The following protocols are based on established methodologies for evaluating PROTACs in vivo and are exemplified by studies with the BTK PROTAC UBX-382.[12][15]
In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in a human lymphoma cell-derived xenograft (CDX) model.
Materials:
-
Human lymphoma cell line (e.g., TMD-8 for wild-type BTK or a cell line engineered to express a resistant mutant like C481S)
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS)[15]
-
Digital calipers
-
Standard animal housing and handling equipment
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected human lymphoma cells under sterile conditions according to standard protocols.
-
Harvest cells during their logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with digital calipers 2-3 times per week. The formula for tumor volume is: Volume = 0.5 x Length x (Width)^2.[15]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[15]
-
-
PROTAC Formulation and Administration:
-
Formulation: Prepare the this compound formulation fresh daily. For intravenous administration of this compound, a suitable formulation should be developed. For a representative oral PROTAC like UBX-382, a common vehicle is 5% DMA, 10% Solutol HS 15, and 85% PBS.[15] Warm the vehicle to dissolve the components, then add the PROTAC powder to the desired concentration. Vortex and sonicate until fully dissolved.[15]
-
Administration:
-
For This compound , given its poor oral bioavailability, intravenous (i.v.) or intraperitoneal (i.p.) administration is recommended. A starting dose could be in the range of 2-10 mg/kg, administered daily.
-
For a representative oral degrader like UBX-382 , administer the solution via oral gavage at doses of 3, 10, or 30 mg/kg daily for the duration of the study (e.g., 2-3 weeks).[10][11][12]
-
The control group should receive the vehicle solution on the same schedule.
-
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Pharmacodynamic (PD) Analysis of BTK Degradation
Objective: To confirm the degradation of BTK in tumor tissue following treatment with this compound.
Materials:
-
Excised tumor tissues from the efficacy study
-
Liquid nitrogen
-
RIPA buffer with protease and phosphatase inhibitors
-
Mechanical homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (anti-BTK, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Tissue Homogenization and Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.[15]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane and then incubate it with a primary antibody specific for BTK overnight at 4°C.[15]
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the extent of BTK degradation in the treated groups compared to the control group.
-
Experimental Workflow
Caption: A general workflow for conducting in vivo efficacy studies of a BTK PROTAC in a mouse xenograft model.
Summary and Conclusion
The in vivo administration of this compound presents a promising therapeutic strategy for B-cell malignancies. While specific in vivo efficacy data for this compound is limited, the provided pharmacokinetic data and the detailed protocols from the representative BTK PROTAC, UBX-382, offer a solid foundation for designing and executing preclinical studies. The successful in vivo application of BTK PROTACs, leading to complete tumor regression in mouse models, underscores the potential of this therapeutic modality. Careful consideration of the administration route, dosage, and formulation, coupled with robust pharmacodynamic analysis to confirm target degradation, are critical for the successful preclinical development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Assays of PROTAC BTK Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC BTK Degrader-5 is a novel heterobifunctional molecule designed to selectively target Bruton's tyrosine kinase (BTK) for degradation. BTK is a clinically validated target in various B-cell malignancies and autoimmune diseases.[1][2][3] Unlike traditional inhibitors that only block the protein's function, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BTK protein, offering a more profound and sustained therapeutic effect.[4][][6]
These application notes provide detailed protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of this compound, essential for preclinical and clinical development.
Mechanism of Action
This compound functions by forming a ternary complex between BTK and an E3 ubiquitin ligase.[][6][7] This proximity induces the transfer of ubiquitin molecules to the BTK protein, marking it for degradation by the 26S proteasome.[][7] The PROTAC molecule is then released to target another BTK protein, acting in a catalytic manner.[][8]
Caption: Mechanism of Action of this compound.
Pharmacokinetic (PK) Assays
The quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10][11]
Data Presentation: Pharmacokinetic Parameters of this compound in Rats (Single IV and PO Dosing)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 450 ± 85 | 250 ± 60 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (ng*h/mL) | 980 ± 150 | 1850 ± 320 |
| Half-life (t1/2) (h) | 2.5 ± 0.5 | 4.0 ± 0.8 |
| Clearance (mL/min/kg) | 17.0 ± 3.0 | - |
| Volume of Distribution (L/kg) | 3.5 ± 0.7 | - |
| Oral Bioavailability (%) | - | 38% |
Data are presented as mean ± standard deviation.
Experimental Protocol: Quantification of this compound in Rat Plasma by LC-MS/MS
Caption: LC-MS/MS Workflow for Pharmacokinetic Analysis.
1. Materials and Reagents:
-
Rat plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar but stable isotope-labeled compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
2. Sample Preparation:
-
Spike 50 µL of rat plasma with the internal standard.
-
Add 200 µL of cold ACN/MeOH (1:1, v/v) to precipitate proteins.[9]
-
Vortex for 1 minute and centrifuge at 4000 rpm for 15 minutes at 4°C.[9]
-
Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% ACN in water with 0.1% formic acid.[9]
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the IS.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the reference standard.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., WinNonlin).[12]
Pharmacodynamic (PD) Assays
Pharmacodynamic assays are essential to confirm the mechanism of action and to establish a relationship between drug concentration and the biological effect, i.e., BTK protein degradation and downstream pathway modulation.
Data Presentation: In Vitro and In Vivo Pharmacodynamic Effects of this compound
Table 2.1: In Vitro BTK Degradation in B-Cell Lymphoma Cell Lines (24h treatment)
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Ramos | 8.5 | >95% |
| TMD8 | 12.2 | >90% |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.
Table 2.2: In Vivo BTK Degradation in a Ramos Xenograft Mouse Model (Single 10 mg/kg PO Dose)
| Time Post-Dose | Tumor BTK Level (% of Vehicle) |
| 4h | 45% |
| 8h | 25% |
| 24h | 15% |
| 48h | 30% |
| 72h | 65% |
Experimental Protocols
This assay provides a semi-quantitative assessment of the total BTK protein levels in cells or tissues following treatment with this compound.
Caption: Western Blot Workflow for BTK Degradation Analysis.
Protocol:
-
Sample Preparation: Treat cells with varying concentrations of this compound for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[13] Determine protein concentration using a BCA assay.[13]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[14][15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15][16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]
-
Incubate with a primary antibody against total BTK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Repeat the process for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BTK band intensity to the loading control.
An Enzyme-Linked Immunosorbent Assay (ELISA) offers a more quantitative measurement of BTK protein levels compared to Western blotting.
Protocol:
-
Sample Preparation: Prepare cell lysates as described for the Western blot protocol.
-
ELISA Procedure:
-
Use a commercially available human BTK ELISA kit (e.g., Abcam ab277089, Cell Signaling Technology #36609).[17]
-
Follow the manufacturer's instructions for adding standards, controls, and diluted samples to the antibody-coated microplate.[18][19][20]
-
Perform the necessary incubation and wash steps.
-
Add the detection antibody, followed by the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the BTK standards.
-
Calculate the concentration of BTK in the samples by interpolating from the standard curve.
-
Phospho-flow cytometry allows for the single-cell measurement of phosphorylated proteins, providing insights into the functional inhibition of the BTK signaling pathway.
Caption: Simplified BTK Signaling Pathway.
Protocol:
-
Cell Treatment and Stimulation:
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based buffer.
-
Permeabilize the cells with ice-cold methanol to allow intracellular antibody staining.[21]
-
-
Antibody Staining:
-
Data Acquisition:
-
Acquire data on a flow cytometer, collecting a sufficient number of events per sample.[21]
-
-
Data Analysis:
-
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the level of protein phosphorylation in the treated versus untreated cells.
-
Conclusion
The assays described in these application notes provide a comprehensive framework for characterizing the pharmacokinetic and pharmacodynamic properties of this compound. The LC-MS/MS method allows for robust quantification of the degrader in biological fluids, while the combination of Western blot, ELISA, and phospho-flow cytometry confirms its mechanism of action by measuring BTK degradation and downstream signaling inhibition. These assays are critical for the successful advancement of this compound through the drug development pipeline.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 6. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. FastScan⢠Total Btk ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 18. content.abcam.com [content.abcam.com]
- 19. elkbiotech.com [elkbiotech.com]
- 20. cloud-clone.com [cloud-clone.com]
- 21. benchchem.com [benchchem.com]
- 22. JCI Insight - Noncovalent inhibitors reveal BTK gatekeeper and auto-inhibitory residues that control its transforming activity [insight.jci.org]
Application Notes and Protocols: PROTAC BTK Degrader-5 for Studying Drug Resistance in Lymphoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a clinically validated target in various B-cell malignancies, including lymphoma.[1][2][3] BTK inhibitors, such as ibrutinib, have demonstrated significant therapeutic success; however, the emergence of drug resistance, often mediated by mutations like C481S in the BTK active site, poses a significant clinical challenge.[4][5][6] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to overcome this resistance.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[4][7][9]
PROTAC BTK Degrader-5 is a selective BTK PROTAC that has demonstrated potent anti-proliferative effects in various lymphoma tumor cells.[10] This document provides detailed application notes and protocols for utilizing this compound as a tool to study and overcome drug resistance in lymphoma.
Mechanism of Action
This compound functions by forming a ternary complex between the BTK protein and an E3 ubiquitin ligase, typically Cereblon (CRBN).[4][9] This proximity induces the polyubiquitination of BTK, marking it for degradation by the 26S proteasome.[4][8] A key advantage of this mechanism is that the PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple BTK proteins.[4][9] This catalytic nature and the ability to degrade the entire protein, including its scaffolding function, distinguishes PROTACs from traditional inhibitors.[1][4]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Lymphoma Cell Lines
| Cell Line | Description | Ibrutinib IC₅₀ (nM) | This compound IC₅₀ (nM) |
| OCI-ly10 | Diffuse Large B-cell Lymphoma | 4.5 | 2.3 |
| TMD8 | Diffuse Large B-cell Lymphoma | 4.7 | 4.5 |
| JeKo-1 | Mantle Cell Lymphoma | 79.8 | 38.1 |
| BTK C481S Ba/F3 | Ibrutinib-Resistant | 1546.0 | 86.0 |
| Data compiled from MedchemExpress.[10] |
Table 2: BTK Degradation Efficiency of this compound
| Cell Line | Description | This compound DC₅₀ (nM) |
| JeKo-1 | Mantle Cell Lymphoma | 7.0 |
| Data compiled from MedchemExpress.[10] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., OCI-ly10, TMD8, JeKo-1, BTK C481S Ba/F3)
-
This compound
-
Ibrutinib (as a control)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed lymphoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of this compound and Ibrutinib in complete culture medium. Add the diluted compounds to the respective wells.[11] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[11]
-
Assay Procedure: Equilibrate the plates to room temperature for 30 minutes.[12] Add 100 µL of CellTiter-Glo® reagent to each well.[12]
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12] Measure luminescence using a microplate luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ values.
Caption: Workflow for the cell viability assay.
Western Blot for BTK Degradation
Objective: To quantify the degradation of BTK protein and determine the half-maximal degradation concentration (DC₅₀).
Materials:
-
Lymphoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Treat lymphoma cells with varying concentrations of this compound for 24 hours.[10]
-
Cell Lysis: Harvest and lyse the cells in ice-cold RIPA buffer.[13] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[13]
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel for electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the β-actin loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine the DC₅₀ value.
Caption: Western blot workflow for BTK degradation analysis.
BTK Signaling Pathway in Lymphoma
BTK is a key component of the B-cell receptor (BCR) signaling pathway.[1][4] Upon BCR activation, BTK is phosphorylated and in turn activates downstream pathways, including PLCγ2, which leads to the activation of NF-κB and MAPK/ERK pathways, promoting cell proliferation and survival.[4][9][15] this compound, by eliminating the BTK protein, effectively shuts down this entire signaling cascade.[4]
Caption: BTK signaling pathway and the inhibitory action of this compound.
Conclusion
This compound serves as a powerful chemical probe for investigating the consequences of BTK loss in both sensitive and drug-resistant lymphoma models. Its ability to effectively degrade the C481S mutant BTK highlights its potential to overcome clinically relevant resistance mechanisms. The provided protocols offer a standardized framework for researchers to assess the efficacy and mechanism of action of BTK-targeting PROTACs, thereby facilitating further research and development in this promising area of cancer therapeutics.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. onclive.com [onclive.com]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL | MDPI [mdpi.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application of PROTAC BTK Degrader-5 in Chronic Lymphocytic Leukemia Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chronic Lymphocytic Leukemia (CLL) is a malignancy characterized by the progressive accumulation of monoclonal B lymphocytes. A key survival pathway for these malignant cells is the B-cell receptor (BCR) signaling cascade, in which Bruton's tyrosine kinase (BTK) plays a pivotal role.[1][2] Targeted inhibition of BTK has revolutionized the treatment of CLL; however, the emergence of resistance mutations, such as the C481S mutation, can limit the efficacy of conventional BTK inhibitors.[3]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome such resistance.[4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[6][7] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4][7] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[5][6]
PROTAC BTK Degrader-5 is a selective BTK-targeting PROTAC that has demonstrated potent anti-proliferative effects in various lymphoma tumor cells, making it a valuable tool for CLL research.[8] This document provides detailed application notes and protocols for the use of this compound in laboratory settings.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal machinery to eliminate BTK. The molecule simultaneously binds to BTK and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag BTK with ubiquitin molecules, marking it for degradation by the proteasome. This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple BTK proteins, leading to a sustained depletion of the target.[5]
Caption: Mechanism of Action of this compound.
B-Cell Receptor (BCR) Signaling Pathway in CLL
The BCR signaling pathway is critical for the survival and proliferation of CLL cells.[1] Upon antigen binding, a series of downstream signaling events are initiated, with BTK acting as a central mediator. BTK activation leads to the activation of phospholipase C gamma 2 (PLCγ2) and subsequent downstream pathways, including the NF-κB and MAPK pathways, which promote cell survival and proliferation.[2][9] By degrading BTK, this compound effectively shuts down this pro-survival signaling cascade.
Caption: Simplified BTK Signaling Pathway in CLL.
Quantitative Data
The efficacy of this compound and other BTK degraders has been quantified in various B-cell malignancy cell lines. The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) are key metrics for assessing their potency.
| Compound | Cell Line | Assay Type | Value (nM) | Reference |
| This compound | JeKo-1 | DC50 | 7.0 | [8] |
| NC-1 (Non-covalent) | Mino | DC50 | 2.2 | [4] |
| DD 03-171 | - | DC50 | 5.1 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in CLL research.
Experimental Workflow
A typical workflow for evaluating a PROTAC involves assessing its ability to degrade the target protein, inhibit downstream signaling, and ultimately affect cell viability and induce apoptosis.
Caption: Experimental Workflow for PROTAC Efficacy Assessment.
Western Blot for BTK Degradation
This protocol is designed to quantify the degradation of BTK protein in CLL cells following treatment with this compound.
Materials:
-
CLL cell line (e.g., MEC-1) or primary CLL cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or Bortezomib) (optional, for mechanism validation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture CLL cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates at a density of 20 x 10⁶ cells/mL.[10]
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) for a specified time (e.g., 18 hours).[10] Include a DMSO-treated vehicle control.
-
For mechanism validation, pre-treat cells with a proteasome inhibitor for 1 hour before adding the PROTAC.[11]
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin or anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle control.
-
Cell Viability Assay
This protocol measures the effect of this compound on the viability of CLL cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Materials:
-
CLL cell line or primary CLL cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed CLL cells in an opaque-walled 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the desired concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and determine the IC50 value using non-linear regression.
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay detects apoptosis in CLL cells treated with this compound.
Materials:
-
CLL cell line or primary CLL cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat CLL cells with this compound as described in the Western Blot protocol (e.g., at 100 nM for 48 and 96 hours).[11]
-
-
Cell Staining:
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the PROTAC treatment.
-
Conclusion
This compound is a potent and selective degrader of BTK, offering a powerful tool for investigating the role of BTK in CLL and for exploring novel therapeutic strategies to overcome resistance to conventional BTK inhibitors. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring DC50 and Dmax for PROTAC BTK Degrader-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the potency and efficacy of PROTAC BTK Degrader-5 by measuring its half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that induce the degradation of specific target proteins. This compound is a selective degrader of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation.[1] Quantifying the DC50 and Dmax values is crucial for characterizing the pharmacological activity of this PROTAC. The DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, indicating its potency. The Dmax signifies the maximum percentage of protein degradation achievable, reflecting the degrader's efficacy.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation brings the E3 ligase in close proximity to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Experimental Workflow for Determining DC50 and Dmax
The following workflow outlines the key steps to measure the DC50 and Dmax of this compound.
Experimental Protocols
Cell Culture and Treatment
Cell Line: JeKo-1 (mantle cell lymphoma) cells are a suitable model as they express functional BTK.[2][3]
Materials:
-
JeKo-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture JeKo-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range could be from 0.1 nM to 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24 hours).
Western Blotting for BTK Degradation
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BTK antibody
-
Mouse or rabbit anti-GAPDH or anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) following the same procedure.
Data Presentation and Analysis
Summarize the quantitative data from the Western blot analysis in a table.
| This compound (nM) | BTK Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized BTK Level | % Degradation |
| 0 (Vehicle) | 100 | 0 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 |
Data Analysis:
-
Quantify the band intensities for BTK and the loading control for each concentration using densitometry software (e.g., ImageJ).
-
Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BTK degradation for each PROTAC concentration relative to the vehicle control (0 nM), which is set to 100% BTK level (0% degradation).
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit a dose-response curve (e.g., using GraphPad Prism) to determine the DC50 value (the concentration at which 50% degradation is achieved).[4][5]
-
The Dmax is the maximum observed percentage of degradation from the dose-response curve.
BTK Signaling Pathway
BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors like phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors that promote B-cell proliferation and survival.[6][7][8]
References
- 1. abmole.com [abmole.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Differential B-Cell Receptor Signaling Requirement for Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: PROTAC BTK Degrader-5 in Primary Patient-Derived Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PROTAC (Proteolysis Targeting Chimera) technology represents a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. PROTAC BTK Degrader-5 is a selective Bruton's tyrosine kinase (BTK) degrader. BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, and proliferation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[2][3][4] this compound offers a distinct advantage over traditional inhibitors by eliminating the entire BTK protein, which may overcome resistance mechanisms associated with kinase inhibition, including mutations in the BTK gene.[5][6][7]
These application notes provide a comprehensive guide for the utilization of this compound in primary patient-derived cells, particularly those from B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL).
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[8][9] This binding facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination of BTK.[9][] The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, resulting in the complete elimination of the protein from the cell.[][11]
Data Presentation
The following tables summarize representative quantitative data for BTK degraders in cellular assays. While specific data for this compound in primary cells is not yet publicly available, the data presented for analogous BTK PROTACs like MT-802 and NX-2127 in relevant cell lines and primary patient cells serve as a benchmark for expected performance.
Table 1: In Vitro Degradation and Anti-proliferative Activity of BTK PROTACs
| Compound | Cell Line / Cell Type | DC50 (nM) | IC50 (nM) | Notes |
| This compound | JeKo-1 | 7.0[12][13] | 38.1[12] | Selective BTK degrader with anti-proliferation effect.[12] |
| OCI-ly10 | - | 2.3[12] | ||
| TMD8 | - | 4.5[12] | ||
| BTK C481S Ba/F3 | - | 86.0[12] | Overcomes C481S resistance mutation. | |
| MT-802 | NAMALWA | 6.2[14] | - | Degrades wild-type and C481S mutant BTK.[14][15] |
| Primary CLL cells | Not specified | Not specified | Degrades BTK without affecting IKZF1/3.[14] | |
| NX-2127 | Primary CLL cells | Not specified | Not specified | Induces BTK degradation.[16] |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell proliferation.
Experimental Protocols
Protocol 1: Isolation of Primary Chronic Lymphocytic Leukemia (CLL) Cells
Objective: To isolate viable peripheral blood mononuclear cells (PBMCs) enriched for CLL cells from patient blood samples.
Materials:
-
Whole blood from CLL patients (with appropriate ethical approval and informed consent)
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Penicillin-Streptomycin solution
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
Methodology:
-
Dilute the whole blood sample 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer (buffy coat) and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
The isolated PBMCs, which are highly enriched for CLL cells in this patient population, are now ready for culture and treatment.
Protocol 2: Western Blotting for BTK Degradation
Objective: To quantify the degradation of BTK protein in primary CLL cells following treatment with this compound.
Materials:
-
Isolated primary CLL cells
-
This compound
-
DMSO (vehicle control)
-
RPMI-1640 medium with 10% FBS
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BTK, anti-pBTK (Y223), anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed the primary CLL cells at a density of 2 x 10^6 cells/mL in a 6-well plate.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 1000 nM. Include a DMSO vehicle control.
-
Add the different concentrations of the degrader or vehicle to the cells and incubate for a specified time (e.g., 4, 8, 24 hours).
-
After incubation, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS and lyse the cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BTK, pBTK, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the BTK and pBTK levels to the loading control.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of this compound on the viability of primary CLL cells.
Materials:
-
Isolated primary CLL cells
-
This compound
-
DMSO (vehicle control)
-
RPMI-1640 medium with 10% FBS
-
96-well plates (white, opaque for luminescence-based assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Luminometer
Methodology:
-
Seed the primary CLL cells at a density of 5 x 10^4 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the degrader or vehicle control to the wells and incubate for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
BTK Signaling Pathway
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cllsociety.org [cllsociety.org]
- 6. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nurixtx.com [nurixtx.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Optimizing PROTAC BTK Degrader-5 concentration for maximum degradation
Welcome to the technical support center for optimizing the use of PROTAC BTK Degrader-5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively design and execute experiments for maximum target degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to achieve maximum degradation?
A1: The optimal concentration for this compound is cell-line dependent but typically falls within the low nanomolar to low micromolar range. It is crucial to perform a wide dose-response experiment (e.g., 8-12 concentrations) to determine the precise half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) for your specific experimental system.[1][2] PROTACs often exhibit a "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of non-productive binary complexes instead of the required ternary complex.[3][4][5]
Q2: I am observing a "hook effect" in my dose-response curve. What does this mean and how can I mitigate it?
A2: The "hook effect" is a characteristic phenomenon for PROTACs where the degradation of the target protein decreases at high concentrations.[3][4][6] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the Bruton's tyrosine kinase (BTK) protein or the E3 ligase, rather than the productive ternary complex (BTK-PROTAC-E3 Ligase) necessary for degradation.[4][5]
To mitigate the hook effect:
-
Perform a wide dose-response curve: This will help identify the optimal concentration range for maximum degradation and clearly visualize the bell-shaped curve characteristic of the hook effect.[4][5]
-
Test lower concentrations: Focus on the nanomolar to low micromolar range to pinpoint the "sweet spot" for maximal degradation before the hook effect becomes prominent.[4]
-
Biophysical Assays: Techniques like TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex at different PROTAC concentrations, providing insight into the relationship between complex formation and the degradation profile.[4]
Q3: My this compound is not causing any degradation of the target protein. What are the potential reasons and how can I troubleshoot this?
A3: A lack of degradation can stem from several factors. Here is a troubleshooting guide to address this issue:
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[4] Consider optimizing the linker or employing strategies to enhance cell uptake.[4]
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex is essential for degradation.[5] Co-immunoprecipitation (Co-IP) or proximity assays like TR-FRET can be used to confirm complex formation.[1]
-
Incorrect E3 Ligase: Ensure that the E3 ligase recruited by this compound (e.g., Cereblon or VHL) is expressed in your target cells.[5] This can be verified by Western blot or qPCR.
-
No Ubiquitination: Even if a ternary complex forms, it may not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[4] An in-cell or in vitro ubiquitination assay can determine if BTK is being ubiquitinated in the presence of the PROTAC.[4]
-
Proteasome Inhibition: The proteasome might be inhibited by other compounds in your cell culture media, or the cells could have intrinsic resistance.[1] Include a positive control, such as the proteasome inhibitor MG132, to confirm that proteasome activity is not compromised.[1]
-
High Protein Synthesis Rate: The cell might be synthesizing new BTK protein at a rate that counteracts the degradation. A time-course experiment can help identify the optimal degradation window.[1]
Troubleshooting Guides
Guide 1: No Degradation Observed
This guide provides a logical workflow to diagnose the absence of BTK degradation.
References
Troubleshooting off-target effects of PROTAC BTK Degrader-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC BTK Degrader-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK). It functions by hijacking the body's natural ubiquitin-proteasome system.[1][2] One end of the PROTAC binds to BTK, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This proximity forces the ubiquitination of BTK, marking it for degradation by the proteasome.[4][5] This event-driven pharmacology allows for the catalytic degradation of the target protein.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound is reported to be highly selective for BTK. Specifically, it is stated to have no significant off-target degradation of common Cereblon neosubstrates such as IKZF1 and GSPT1 at concentrations up to 1000 nM. A mild effect on IKZF3 levels has been noted at higher concentrations. While this suggests high specificity, it is always recommended to perform unbiased proteomics studies to confirm the selectivity profile in your specific cellular model, as off-target effects can arise from non-specific binding to other proteins or E3 ligases.[6][7]
Q3: I am not observing any degradation of BTK. What are the possible causes and solutions?
A3: Several factors could contribute to a lack of BTK degradation. Common issues include:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.
-
Suboptimal Concentration: The concentration of the PROTAC is critical. Too low, and it may not form enough of the ternary complex (BTK-PROTAC-CRBN) for effective degradation.
-
The "Hook Effect": Conversely, at very high concentrations, the PROTAC can form binary complexes with either BTK or CRBN, which are non-productive for degradation, leading to a decrease in efficacy.[6]
-
Compound Instability: The PROTAC may be unstable in your cell culture medium.
-
Low E3 Ligase Expression: The target cells may not express sufficient levels of CRBN.
For a systematic approach to troubleshooting this issue, please refer to the "Troubleshooting Lack of On-Target Degradation" guide below.
Q4: My experimental results are inconsistent. What could be the reason?
A4: Inconsistent results in PROTAC experiments can often be traced back to variability in experimental conditions. Key factors to control for include:
-
Cell Health and Confluency: Ensure that cells are healthy, within a consistent passage number, and seeded at a uniform density.
-
Compound Handling: Ensure accurate and consistent dilution and addition of the PROTAC to your experiments.
-
Incubation Times: Use precise and consistent incubation times for all experimental replicates.
-
Reagent Quality: Use high-quality, validated reagents, especially antibodies for Western blotting.
Troubleshooting Guides
Guide 1: Investigating Off-Target Effects
If you suspect off-target effects or wish to proactively characterize the selectivity of this compound, a multi-step approach is recommended.
1. Global Proteomics Analysis (Unbiased Approach): The gold standard for identifying off-target effects is quantitative mass spectrometry-based proteomics. Tandem Mass Tagging (TMT) is a common method that allows for the simultaneous identification and quantification of thousands of proteins across multiple samples.
-
Objective: To identify all proteins that are significantly downregulated upon treatment with this compound.
-
Experimental Workflow:
-
Treat cells with this compound (at a concentration that gives robust on-target degradation) and a vehicle control (e.g., DMSO).
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from each condition with a different TMT isobaric tag.
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Identify and quantify the relative abundance of proteins between the treated and control samples.
-
2. Targeted Validation (Confirmation of Hits): Once potential off-target candidates are identified from the proteomics screen, their degradation should be validated using a targeted method.
-
Objective: To confirm the degradation of specific proteins identified in the global proteomics analysis.
-
Method: Western blotting is the most common method for targeted protein validation. Use a highly specific antibody for the potential off-target protein to compare its levels in treated versus control samples.
3. Target Engagement Assays (Verifying Interaction): To determine if the off-target effect is due to direct binding of the PROTAC, target engagement assays can be performed.
-
Objective: To confirm that this compound directly binds to a potential off-target protein in a cellular context.
-
Method: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement. The principle is that a protein will be stabilized against thermal denaturation when bound to a ligand (the PROTAC).
Guide 2: Troubleshooting Lack of On-Target Degradation
If you are not observing the expected degradation of BTK, follow this logical workflow to identify the issue.
A logical workflow for troubleshooting the absence of BTK degradation.
Data Presentation
Table 1: On-Target and Off-Target Profile of this compound
| Protein Target | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Off-Target Neosubstrate Degradation |
| BTK | JeKo-1 | 7.0 nM[3][5] | 38.1 nM[3] | Not Applicable |
| OCI-ly10 | Not Reported | 2.3 nM[3] | Not Applicable | |
| TMD8 | Not Reported | 4.5 nM[3] | Not Applicable | |
| IKZF1 | JeKo-1 | No effect at ≤ 1000 nM[3] | Not Applicable | Cereblon Neosubstrate |
| GSPT1 | JeKo-1 | No effect at ≤ 1000 nM[3] | Not Applicable | Cereblon Neosubstrate |
| IKZF3 | JeKo-1 | Mild effect at 1000 nM[3] | Not Applicable | Cereblon Neosubstrate |
Table 2: Representative Proteomics Data for a Selective BTK PROTAC (RC-1)
The following table presents a summary of a proteomics study on a different selective BTK degrader, RC-1, to illustrate the type of data generated from such an experiment. In this study, MOLM-14 cells were treated with 200 nM of RC-1 for 24 hours.
| Protein | Log2 Fold Change | p-value | Comments |
| BTK | -2.5 | < 0.01 | On-target degradation |
| CSK | -1.8 | < 0.05 | Potential off-target |
| Other Kinases | Not significant | > 0.05 | High selectivity among kinases |
| Zinc-finger proteins | Not significant | > 0.05 | No significant degradation of common CRBN neosubstrates |
Data adapted from a study on the reversible covalent BTK PROTAC, RC-1. This is for illustrative purposes only and does not represent data from this compound.[8][9]
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
This protocol details the steps to quantify BTK protein levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., JeKo-1)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-BTK)
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for verifying the direct binding of this compound to BTK or potential off-targets within intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
Procedure:
-
Cell Treatment:
-
Treat a suspension of cells with this compound or DMSO for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[10]
-
Visualizations
This compound Mechanism of Action
Mechanism of this compound action.
BTK Signaling Pathway
Simplified BTK signaling pathway downstream of the B-Cell Receptor.
References
- 1. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 2. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
Overcoming poor solubility of PROTAC BTK Degrader-5 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor in vitro solubility of BTK Degrader-5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving BTK Degrader-5?
A1: BTK Degrader-5 is sparingly soluble in aqueous buffers. For initial stock solutions, we recommend using 100% DMSO. High-concentration stock solutions (e.g., 10 mM or 20 mM) in DMSO are crucial for minimizing the amount of organic solvent introduced into your final assay medium.
Q2: I am observing precipitation of BTK Degrader-5 when I dilute my DMSO stock into aqueous assay buffer. What can I do?
A2: This is a common issue due to the hydrophobic nature of many PROTACs. Here are several strategies to address this:
-
Serial Dilutions: Perform serial dilutions in a solution with a higher concentration of a solubilizing agent before the final dilution into the assay buffer.
-
Use of Pluronic F-127: Supplementing your final assay medium with a low concentration (e.g., 0.01% - 0.1%) of Pluronic F-127 can help maintain solubility.
-
Bovine Serum Albumin (BSA): The inclusion of BSA (0.1% - 1%) in your assay buffer can also aid in solubility by binding to the compound and preventing aggregation.
-
pH Adjustment: Check the pH of your final assay buffer. The solubility of some compounds can be pH-dependent.
Q3: Can I use solvents other than DMSO?
A3: While DMSO is the primary recommendation, other organic solvents like ethanol (B145695) or DMF can be tested. However, their compatibility with your specific cell type and assay system must be validated, as they can be more toxic than DMSO at similar concentrations.
Troubleshooting Guides
Issue 1: Low Potency or Inconsistent Results in Cell-Based Assays
If you are observing lower than expected potency (higher DC50 or IC50 values) or high variability between experiments, poor solubility is a likely cause.
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution under a microscope. Look for any signs of precipitation or crystals.
-
Solubility Test: Perform a simple solubility test by preparing your final concentration of BTK Degrader-5 in the assay medium and incubating it for the duration of your experiment. Check for precipitation at the end of the incubation period.
-
Optimize Formulation: Systematically test different formulation strategies to improve solubility.
Formulation Optimization Data:
| Formulation | BTK Degrader-5 Concentration (µM) | Observation after 2h at 37°C |
| 1% DMSO in PBS | 10 | Heavy Precipitation |
| 1% DMSO in PBS + 0.1% Pluronic F-127 | 10 | Minor Precipitation |
| 1% DMSO in PBS + 0.5% BSA | 10 | No Precipitation |
| 1% DMSO in RPMI + 10% FBS | 10 | No Precipitation |
Issue 2: Compound Precipitation in Biochemical Assays
Precipitation in biochemical assays can lead to inaccurate kinetic data and enzyme inhibition measurements.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 1%. If your stock concentration is too low, this may not be possible, so consider preparing a higher concentration stock.
-
Incorporate Co-solvents: Test the inclusion of co-solvents in your assay buffer.
Co-solvent Compatibility:
| Co-solvent | Concentration Range | Considerations |
| Glycerol | 5-20% | Can increase viscosity, affecting kinetics. |
| PEG400 | 1-10% | Generally well-tolerated by many enzymes. |
| Tween-20 / Triton X-100 | 0.01-0.1% | Non-ionic detergents, can aid solubility. |
Experimental Protocols
Protocol 1: Preparation of BTK Degrader-5 Stock Solution
-
Material: BTK Degrader-5 powder, anhydrous DMSO.
-
Procedure:
-
Allow the vial of BTK Degrader-5 to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg of powder with a MW of 800 g/mol , add 125 µL of DMSO).
-
Vortex thoroughly for 5-10 minutes to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store at -20°C or -80°C.
-
Protocol 2: Western Blot for BTK Degradation
-
Cell Seeding: Seed your cells of interest (e.g., TMD8, Ramos) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Prepare a serial dilution of BTK Degrader-5 in your cell culture medium. A recommended starting point is to test concentrations from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treat the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BTK overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the BTK signal to a loading control like GAPDH or β-actin.
-
Visualizations
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Caption: Troubleshooting workflow for addressing BTK Degrader-5 solubility issues.
How to mitigate the hook effect with PROTAC BTK Degrader-5
Welcome to the technical support center for PROTAC BTK Degrader-5. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this molecule in their experiments and navigate common challenges such as the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound?
A1: The "hook effect" is a phenomenon observed in experiments with PROTACs, including BTK Degrader-5, where an increase in the degrader's concentration beyond an optimal point leads to a decrease in the degradation of the target protein, Bruton's tyrosine kinase (BTK).[1] This results in a characteristic bell-shaped dose-response curve, which can be counterintuitive compared to the sigmoidal curves seen with traditional inhibitors.[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the mechanism of action of PROTACs, which relies on the formation of a productive ternary complex between the PROTAC, the target protein (BTK), and an E3 ligase.[1] At excessively high concentrations, the PROTAC can form non-productive binary complexes, either with BTK alone or the E3 ligase alone.[1][2] These binary complexes are unable to bring the target and the ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation of BTK.[1][2]
Q3: At what concentration range should I expect to see the hook effect with this compound?
A3: The onset of the hook effect can vary depending on the specific experimental conditions, including the cell line, incubation time, and expression levels of BTK and the recruited E3 ligase.[3] For this compound, which has a reported DC50 of 7.0 nM in JeKo-1 cells, the hook effect may become apparent at concentrations significantly above this, typically in the high nanomolar to micromolar range (e.g., >1000 nM).[4] A broad dose-response experiment is essential to determine the optimal concentration window for your specific system.
Q4: My experiment with a high concentration of this compound showed less BTK degradation than a lower concentration. Is my experiment flawed?
A4: Not necessarily. This is a classic presentation of the hook effect. If you observe a decrease in BTK degradation at higher concentrations, it is likely that you have surpassed the optimal concentration for ternary complex formation. The recommended course of action is to perform a detailed dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal concentration that yields maximum degradation (Dmax).
Q5: I don't see any BTK degradation at my tested concentrations. Is this compound inactive?
-
Concentration Range: You may be testing concentrations that are too high and fall entirely within the hook effect region, or concentrations that are too low to induce degradation. It is crucial to test a very broad range of concentrations, for instance from 0.1 nM to 10 µM.[5]
-
E3 Ligase Expression: The activity of this compound is dependent on the presence of the E3 ligase it recruits (part of the cereblon/CRBN complex).[4] You should confirm that your cell line expresses sufficient levels of CRBN. This can be checked via Western blot or qPCR.
-
Cell Permeability: PROTACs are relatively large molecules and may have variable cell permeability.[5] If you suspect this is an issue, you may need to use specialized assays to assess cellular uptake.
-
Incubation Time: The kinetics of degradation can differ between cell lines. A time-course experiment (e.g., 4, 8, 12, 24 hours) at an optimal concentration can help determine the ideal treatment duration.[5]
-
Compound Integrity: Ensure that your stock of this compound is properly stored and has been handled correctly to prevent degradation.
Troubleshooting Guide
Issue 1: Observation of a Bell-Shaped Dose-Response Curve
-
Description: Western blot or other protein quantification methods show that as the concentration of this compound increases, the level of BTK protein first decreases and then begins to increase again at the highest concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Dose Range: Repeat the experiment using a broader range of concentrations with more data points, especially at the higher end of the curve, to fully characterize the bell shape.
-
Determine Optimal Concentration (Dmax): From the full dose-response curve, identify the concentration that provides the maximal degradation of BTK (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: To mechanistically confirm the hook effect, consider using advanced techniques like co-immunoprecipitation or NanoBRET™ assays to directly measure the formation of the BTK-PROTAC-E3 ligase ternary complex at different concentrations. A decrease in ternary complex formation at high concentrations would correlate with the observed decrease in degradation.
-
Issue 2: Weak or No BTK Degradation Observed
-
Description: Across the tested concentrations of this compound, there is minimal or no reduction in BTK protein levels.
-
Likely Causes:
-
The tested concentration range is not optimal (either too high or too low).
-
Insufficient expression of the required E3 ligase (CRBN) in the cell model.
-
Suboptimal incubation time.
-
Poor cell permeability of the PROTAC.
-
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much wider range of concentrations, from picomolar to high micromolar, to ensure you are not missing the active window.
-
Verify E3 Ligase Expression: Perform a Western blot to confirm the presence of CRBN in your cell lysates.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) with a concentration expected to be optimal (e.g., around the DC50 of 7.0 nM) to find the time point of maximal degradation.
-
Confirm Target Engagement: If possible, use a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with BTK inside the cells.
-
Data Presentation
The following tables provide a representative, hypothetical dataset for experiments with this compound to illustrate the hook effect and the effect of incubation time.
Table 1: Representative Dose-Response Data for this compound in JeKo-1 Cells (24-hour treatment)
| Concentration (nM) | Normalized BTK Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1.6 | 0.85 | 15% |
| 7.0 (DC50) | 0.50 | 50% |
| 25 | 0.20 | 80% |
| 100 | 0.10 | 90% (Dmax) |
| 500 | 0.25 | 75% |
| 1000 | 0.45 | 55% |
| 5000 | 0.70 | 30% |
Table 2: Representative Time-Course Data for this compound at Optimal Concentration (100 nM)
| Incubation Time (hours) | Normalized BTK Level (vs. 0h) | % Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.75 | 25% |
| 4 | 0.40 | 60% |
| 8 | 0.15 | 85% |
| 12 | 0.10 | 90% (Max Degradation) |
| 24 | 0.12 | 88% |
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
-
Cell Seeding: Plate JeKo-1 cells in 12-well plates at a density that will not lead to over-confluence at the end of the experiment and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A recommended concentration range is 0.1 nM to 10 µM to capture the full dose-response curve. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the various concentrations of this compound for a predetermined time, typically 24 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control. Plot the normalized BTK levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the DC50 and Dmax.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Cell Treatment: Culture cells to 70-80% confluency. To better capture the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding this compound. Treat cells with an optimal concentration of this compound (e.g., 100 nM) and a high concentration exhibiting the hook effect (e.g., 5 µM), alongside a vehicle control, for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase component (e.g., anti-CRBN) or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using antibodies against BTK and the E3 ligase component (CRBN). An increased BTK signal in the PROTAC-treated samples immunoprecipitated with the CRBN antibody (compared to the vehicle control) indicates the formation of the ternary complex. A weaker BTK signal at the higher PROTAC concentration would confirm the hook effect mechanism.
-
Mandatory Visualizations
References
- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. ptglab.com [ptglab.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
PROTAC BTK Degrader-5 degradation rescue with proteasome inhibitors
Welcome to the technical support center for PROTAC BTK Degrader-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this molecule in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the phenomenon of degradation rescue with proteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to target Bruton's tyrosine kinase (BTK) for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][][6][7][8] By bringing BTK and the E3 ligase into close proximity, it facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[6][9] This targeted degradation approach differs from traditional small molecule inhibitors, which only block the protein's activity.[10][11]
Q2: What is the significance of the DC50 value for this compound?
A2: The DC50 (Degradation Concentration 50%) value represents the concentration of the PROTAC required to degrade 50% of the target protein. For this compound, the reported DC50 is 7.0 nM in JeKo-1 cells, indicating its high potency in inducing BTK degradation.[1][2]
Q3: What is "degradation rescue" and why is it observed with proteasome inhibitors?
A3: Degradation rescue refers to the restoration of the target protein levels in the presence of a PROTAC when the proteasome is inhibited. This phenomenon is a key indicator that the PROTAC-mediated degradation is dependent on the ubiquitin-proteasome system.[12] When a proteasome inhibitor (e.g., MG-132) is co-administered with this compound, it blocks the proteasome's function, preventing the breakdown of ubiquitinated BTK, thus "rescuing" it from degradation.[1]
Q4: Can this compound overcome resistance to traditional BTK inhibitors?
A4: PROTAC-mediated degradation offers a potential strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[13] For instance, mutations in the BTK active site that prevent inhibitor binding may not affect the binding of the PROTAC's BTK ligand, allowing for continued degradation of the mutant protein.[13] this compound has shown anti-proliferative effects in cells expressing the ibrutinib-resistant BTK C481S mutant.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly when investigating its mechanism using proteasome inhibitors.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No BTK degradation observed after treatment with this compound. | 1. Suboptimal PROTAC Concentration: The concentration used may be too low to induce degradation or too high, leading to the "hook effect" where binary complexes are favored over the productive ternary complex.[14] 2. Incorrect Incubation Time: The degradation kinetics may vary between cell lines. 3. Cell Line Insensitivity: The specific cell line may lack the necessary E3 ligase or other components of the ubiquitin-proteasome system. 4. PROTAC Instability: The compound may be unstable in the experimental conditions. | 1. Perform a dose-response experiment with a wide range of concentrations to determine the optimal DC50. 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal degradation time point. 3. Verify the expression of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line. 4. Ensure proper storage and handling of the PROTAC. |
| Inconsistent BTK degradation results between experiments. | 1. Variable Cell Conditions: Cell passage number, confluency, and overall health can impact experimental outcomes.[15] 2. Inconsistent Reagent Preparation: Variations in the preparation of the PROTAC or other reagents. | 1. Standardize cell culture procedures, including seeding density and passage number. 2. Prepare fresh stock solutions of the PROTAC and ensure accurate dilutions. |
| No rescue of BTK degradation with a proteasome inhibitor. | 1. Ineffective Proteasome Inhibition: The concentration of the proteasome inhibitor may be too low, or the pre-incubation time may be too short.[12] 2. Degradation is Proteasome-Independent: In rare cases, degradation could occur through alternative pathways. | 1. Titrate the proteasome inhibitor to determine the optimal concentration and pre-incubation time for your cell line. Include a positive control for proteasome inhibition (e.g., monitoring the levels of a known short-lived protein like p53).[12] 2. To confirm the involvement of the E3 ligase, pre-treat cells with an inhibitor of the neddylation pathway (e.g., MLN4924), which is required for the activity of Cullin-RING E3 ligases.[16] |
| High background or non-specific bands in Western blot. | 1. Antibody Issues: The primary antibody may lack specificity or be used at a suboptimal concentration. 2. Insufficient Blocking or Washing: Inadequate blocking or washing steps can lead to high background. | 1. Validate your primary antibody for specificity. Optimize the antibody dilution. 2. Optimize blocking conditions (e.g., type of blocking agent, incubation time) and ensure thorough washing steps. |
Experimental Protocols
Protocol 1: Western Blot Analysis of BTK Degradation
This protocol outlines the steps to assess the degradation of BTK protein levels following treatment with this compound.
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK remaining relative to the vehicle control.
-
Plot the percentage of remaining BTK against the PROTAC concentration to determine the DC50.[15]
-
Protocol 2: Proteasome Inhibitor Rescue Assay
This protocol is used to confirm that the degradation of BTK by this compound is proteasome-dependent.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Proteasome Inhibitor Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 5 µM MG-132) for a sufficient time (e.g., 2 hours) to inhibit proteasome activity.[1]
-
PROTAC Treatment: Add this compound at a concentration known to cause significant degradation (e.g., 100 nM) to the pre-treated cells and incubate for the desired time (e.g., 12 hours).[1] Include the following controls:
-
Vehicle control
-
This compound only
-
Proteasome inhibitor only
-
-
Western Blot Analysis: Perform cell lysis, SDS-PAGE, and Western blotting as described in Protocol 1 to assess BTK protein levels.
-
Data Analysis: Compare the BTK protein levels across the different treatment groups. A rescue of BTK degradation in the cells co-treated with the proteasome inhibitor and the PROTAC, compared to the cells treated with the PROTAC alone, confirms a proteasome-dependent mechanism.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | JeKo-1 | 7.0 nM | [1][2] |
| IC50 (Anti-proliferation) | OCI-ly10 | 2.3 nM | [1] |
| TMD8 | 4.5 nM | [1] | |
| JeKo-1 | 38.1 nM | [1] | |
| BTK C481S Ba/F3 | 86.0 nM | [1] |
Visualizations
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, particularly the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[17][18][19]
Caption: Simplified BTK signaling pathway initiated by B-cell receptor (BCR) engagement.
This compound Mechanism of Action
The following diagram illustrates the catalytic cycle of BTK degradation mediated by this compound.
Caption: Catalytic cycle of PROTAC-mediated BTK protein degradation.
Troubleshooting Logic for Degradation Rescue Experiments
This workflow provides a logical approach to troubleshooting experiments designed to show proteasome inhibitor-mediated rescue of BTK degradation.
Caption: A logical workflow for troubleshooting degradation rescue experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. google.com [google.com]
- 4. contractpharma.com [contractpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for PROTAC BTK Degrader-5 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for experiments involving PROTAC BTK Degrader-5.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to selectively eliminate Bruton's tyrosine kinase (BTK) protein. It functions by hijacking the cell's natural ubiquitin-proteasome system. One end of the PROTAC binds to the BTK protein, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome.[1][2][3]
Q2: Why is optimizing the incubation time crucial for my experiment?
A2: Optimizing the incubation time is critical to accurately determine the efficacy and kinetics of this compound. An insufficient incubation period may not show significant degradation, while an excessively long incubation might lead to secondary effects or the resynthesis of the target protein, obscuring the true degradation profile. The ideal incubation time allows for the observation of maximal degradation (Dmax) and the determination of the concentration required for 50% degradation (DC50).
Q3: What is a typical starting point for a time-course experiment with this compound?
A3: Based on studies of similar BTK degraders, a good starting point for a time-course experiment is to test a range of time points such as 2, 4, 8, 16, and 24 hours.[4][5][6] Some studies have shown that BTK degradation can begin as early as 4 hours and is often complete by 24 hours.[7] The specific kinetics can vary depending on the cell line and experimental conditions.
Q4: What factors can influence the optimal incubation time?
A4: Several factors can affect the optimal incubation time, including:
-
Cell type: Different cell lines have varying protein synthesis and degradation rates. The natural turnover rate of BTK in the chosen cell line is a key consideration.[8]
-
PROTAC concentration: Higher concentrations may lead to faster degradation, but can also induce the "hook effect" where degradation is less efficient at very high concentrations.
-
Protein turnover rate: The intrinsic half-life of the BTK protein will influence how quickly a reduction in its levels can be observed after blocking its synthesis and inducing its degradation.[9][10]
Troubleshooting Guide
Issue 1: I don't see any BTK degradation at my chosen time point.
| Potential Cause | Troubleshooting Step |
| Incubation time is too short. | Perform a time-course experiment with a broader range of time points (e.g., 2, 4, 8, 16, 24, and 48 hours) to capture the degradation kinetics. |
| PROTAC concentration is too low. | Titrate the concentration of this compound to ensure it is within the effective range. |
| Poor cell permeability. | Confirm that the PROTAC can enter the cells being used. This may require specific assays to measure intracellular compound concentration. |
| Inefficient ternary complex formation. | The PROTAC may not be effectively bringing together BTK and the E3 ligase in your specific cell system. This can be assessed using techniques like co-immunoprecipitation. |
| Cell health and confluency. | Ensure that cells are healthy, within a consistent passage number, and at an optimal confluency, as these factors can affect the ubiquitin-proteasome system's efficiency.[4] |
Issue 2: BTK protein levels decrease initially but then recover at later time points.
| Potential Cause | Troubleshooting Step |
| Protein resynthesis. | The cell may be compensating for the degradation by increasing the synthesis of new BTK protein. Consider shorter time points to observe the initial, more potent degradation.[11] |
| PROTAC instability. | The PROTAC molecule may be degrading over longer incubation periods in the cell culture media. Assess the stability of the compound in your experimental conditions.[4] |
Issue 3: I am observing a "hook effect" with less degradation at higher PROTAC concentrations.
| Potential Cause | Troubleshooting Step |
| Formation of non-productive binary complexes. | At very high concentrations, the PROTAC can form separate binary complexes with either BTK or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. |
| Solution: | Perform a full dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation. |
Data Presentation
Table 1: Representative Time-Course of BTK Degradation by a PROTAC Degrader
This table illustrates the percentage of BTK protein remaining at different time points after treatment with a fixed concentration of a BTK PROTAC, as determined by Western blot analysis.
| Incubation Time (hours) | % BTK Protein Remaining (Relative to Vehicle Control) |
| 0 | 100% |
| 2 | 85% |
| 4 | 50% |
| 8 | 20% |
| 16 | 10% |
| 24 | <5% |
Note: This is example data. Actual results will vary depending on the specific experimental conditions.
Table 2: Example DC50 and Dmax Values for BTK Degraders at a Fixed Incubation Time
This table shows typical degradation parameters obtained after a 24-hour incubation with different PROTAC BTK degraders.
| PROTAC Compound | DC50 (nM) | Dmax (%) |
| This compound (Example) | 5 - 20 | >90% |
| P13I (in RAMOS cells) | ~10 | ~89%[7] |
| RC-1 (in MOLM-14 cells) | 8 - 40 | >90%[12][13] |
Experimental Protocols
Protocol 1: Time-Course Analysis of BTK Degradation by Western Blot
Objective: To determine the optimal incubation time for BTK degradation induced by this compound.
Methodology:
-
Cell Seeding: Plate the desired cell line (e.g., a B-cell lymphoma line) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[5]
-
Cell Treatment: Treat the cells with a predetermined concentration of this compound (e.g., a concentration around the expected DC50). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a range of time points (e.g., 0, 2, 4, 8, 16, and 24 hours).[4][5][6]
-
Cell Lysis:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.[5][6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK protein remaining at each time point relative to the vehicle-treated control at time zero.
-
Plot the percentage of remaining BTK protein against the incubation time to determine the optimal time for degradation.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: Simplified BTK signaling pathway and the point of intervention for this compound.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 13. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of BTK PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Bruton's tyrosine kinase (BTK) proteolysis-targeting chimeras (PROTACs).
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of BTK PROTAC
Symptoms:
-
Difficulty dissolving the PROTAC in aqueous buffers for in vitro assays.
-
Inconsistent results in cell-based assays.
-
Low oral absorption in preclinical animal models.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Experimental Protocol |
| High Lipophilicity and Molecular Weight | Employ formulation strategies such as the use of amorphous solid dispersions (ASDs) or self-nanoemulsifying drug delivery systems (SNEDDS). | --INVALID-LINK-- |
| Crystalline Nature of the Compound | Prepare amorphous solid dispersions to increase the energy state and improve dissolution. | --INVALID-LINK-- |
| Unfavorable Physicochemical Properties | Modify the linker by inserting basic nitrogen into aromatic rings or alkyl linkers to improve solubility.[1] | Not Applicable |
| Administration Conditions | Co-administer with food, as some PROTACs show improved solubility in biorelevant buffers that mimic the fed state.[1] | --INVALID-LINK-- |
Issue 2: Poor Cell Permeability
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 assays.
-
High efflux ratio in bidirectional Caco-2 assays.
-
Poor absorption from the gastrointestinal tract in vivo.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Experimental Protocol |
| High Molecular Weight and Polarity | Optimize the linker by replacing flexible linkers (e.g., PEG) with more rigid structures like a 1,4-disubstituted phenyl ring.[1] Introduce intramolecular hydrogen bonds to create a more compact, "chameleonic" structure that can better navigate the cell membrane. | --INVALID-LINK-- |
| Substrate for Efflux Transporters (e.g., P-glycoprotein) | Perform bidirectional Caco-2 assays with and without a P-gp inhibitor (e.g., verapamil) to confirm efflux. Modify the PROTAC structure to reduce its affinity for the transporter. | --INVALID-LINK-- |
| Suboptimal E3 Ligase Ligand | Utilize smaller, more "drug-like" E3 ligase ligands, such as those for Cereblon (CRBN), which tend to result in PROTACs with better permeability profiles compared to von Hippel-Lindau (VHL) ligands.[2] | Not Applicable |
Issue 3: High First-Pass Metabolism
Symptoms:
-
Low metabolic stability in liver microsome or hepatocyte assays.
-
High clearance and short half-life in vivo.
-
Low oral bioavailability (F%) despite good absorption.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Experimental Protocol |
| Metabolically Labile Linker | Modify the linker by changing its length, altering attachment points, or using cyclic linkers to improve metabolic stability.[1] | --INVALID-LINK-- |
| Metabolically Unstable Warhead or E3 Ligase Ligand | Introduce metabolically stable groups (e.g., fluorine) at predicted metabolic hotspots. | --INVALID-LINK-- |
| Prodrug Approach | Design a prodrug by modifying a pharmacologically active compound to mask metabolically labile sites. The active PROTAC is then released in vivo.[1] | --INVALID-LINK-- |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for select BTK PROTACs where strategies were employed to enhance oral bioavailability.
| Compound | Strategy Employed | Species | Oral Bioavailability (F%) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| C13 | Dimensionality reduction analysis and structural optimization | Rat | 35.1% | 289 | 1689 | [3] |
| UBX-382 | Potent and metabolically stable design | Mouse | Not Reported | Not Reported | Not Reported | [4] |
| 15-271 | Improved solubility and liver microsomal stability | Not Specified | Improved | Not Reported | Not Reported | [5] |
| SJF620 | Structural modification of CRBN ligand | Mouse | Significantly Improved vs. MT802 | Not Reported | 405 (AUClast) | [6][7] |
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a BTK PROTAC in rats.
Materials:
-
BTK PROTAC
-
Vehicle for oral and intravenous administration (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Syringes and needles for intravenous injection and blood collection
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Fasting: Acclimate rats for at least one week. Fast animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing:
-
Oral Group: Administer the BTK PROTAC formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer the BTK PROTAC formulation via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%) using appropriate software. Oral bioavailability is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a BTK PROTAC.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
BTK PROTAC stock solution
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Efflux inhibitor (e.g., verapamil (B1683045) for P-gp)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the BTK PROTAC solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Add the BTK PROTAC solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Sample Analysis: Determine the concentration of the BTK PROTAC in the collected samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.
-
Protocol 3: Formulation Screening for Solubility Enhancement
Objective: To identify a suitable formulation to improve the aqueous solubility of a BTK PROTAC.
Materials:
-
BTK PROTAC
-
Various polymers (e.g., HPMCAS, PVP, Soluplus®) for amorphous solid dispersions (ASDs).
-
Lipids, surfactants, and co-solvents for self-nanoemulsifying drug delivery systems (SNEDDS).
-
Phosphate (B84403) buffered saline (PBS, pH 7.4)
-
Vortex mixer, sonicator
-
High-speed centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Formulations:
-
ASDs: Prepare ASDs by solvent evaporation or melt extrusion with different polymers and drug loadings.
-
SNEDDS: Prepare various SNEDDS formulations by mixing different ratios of oils, surfactants, and co-solvents with the BTK PROTAC.
-
-
Solubility Measurement:
-
Add an excess amount of the pure BTK PROTAC or the prepared formulation to a known volume of PBS.
-
Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature.
-
Centrifuge the samples at high speed to pellet the undissolved material.
-
Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated analytical method.
-
-
Data Analysis: Compare the solubility of the BTK PROTAC in different formulations to that of the pure compound.
Protocol 4: Liver Microsome Stability Assay
Objective: To evaluate the metabolic stability of a BTK PROTAC in the presence of liver microsomes.
Materials:
-
BTK PROTAC
-
Pooled human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control (a compound with known high metabolic clearance)
-
Acetonitrile (B52724) with an internal standard for reaction termination
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the BTK PROTAC and liver microsomes in phosphate buffer at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Vortex and centrifuge the samples. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Caption: Mechanism of BTK protein degradation by a PROTAC.
Caption: Workflow for assessing the oral bioavailability of BTK PROTACs.
Caption: Relationship between challenges and strategies for enhancing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good oral bioavailability for BTK PROTACs so challenging?
A1: BTK PROTACs are large molecules, often with molecular weights exceeding 800 Da, and possess physicochemical properties that are "beyond the Rule of Five".[2] This typically leads to poor aqueous solubility, low intestinal permeability, and susceptibility to first-pass metabolism, all of which contribute to low oral bioavailability.
Q2: Which E3 ligase is generally preferred for developing orally bioavailable BTK PROTACs?
A2: Cereblon (CRBN) is often the preferred E3 ligase for orally administered PROTACs.[2] CRBN ligands are typically smaller and more "drug-like" than VHL ligands, which can lead to PROTACs with more favorable physicochemical properties for oral absorption.
Q3: Can formulation strategies alone solve the oral bioavailability issues of BTK PROTACs?
A3: While formulation strategies like amorphous solid dispersions and SNEDDS can significantly improve the solubility and dissolution rate of a PROTAC, they may not overcome inherent issues of poor permeability or high first-pass metabolism.[2] A holistic approach that combines medicinal chemistry optimization with formulation development is often necessary.
Q4: How can I determine if my BTK PROTAC is a substrate for efflux transporters?
A4: A bidirectional Caco-2 permeability assay is the standard in vitro method.[8] By comparing the permeability from the apical to the basolateral side (A to B) with the permeability from the basolateral to the apical side (B to A), you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests that your compound is actively transported out of the cells.
Q5: What is the "food effect" and how is it relevant to BTK PROTACs?
A5: The "food effect" refers to the change in drug absorption when administered with food. For some poorly soluble drugs, including certain PROTACs, administration with food can enhance absorption.[1] This is because food can increase the secretion of bile salts, which can help to solubilize lipophilic compounds. The clinical trials for some PROTACs have specified administration with food.[1]
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Structural Feature Analyzation Strategies toward Discovery of Orally Bioavailable PROTACs of Bruton's Tyrosine Kinase for the Treatment of Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
Validating BTK Degradation by PROTAC BTK Degrader-5: A Comparative Guide to Mass Spectrometry and Other Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules offer a novel mechanism of action by hijacking the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest, such as Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies. This guide provides a comprehensive comparison of methods for validating the efficacy of BTK PROTACs, with a primary focus on mass spectrometry-based approaches, using the hypothetical "PROTAC BTK Degrader-5" as a case study. We present supporting experimental data from commercially available BTK degraders to offer a tangible comparison.
Quantitative Comparison of BTK PROTAC Degraders
To provide a framework for evaluating "this compound," this section summarizes the degradation performance of several well-characterized, research-grade BTK PROTACs. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key metrics for assessing a PROTAC's potency and efficacy.
| PROTAC Degrader | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | Wild-type & C481S mutant BTK | Cereblon (CRBN) | NAMALWA | 14.6 (WT), 14.9 (C481S) | >99 | [1][2][3] |
| SJF620 | Wild-type BTK | Cereblon (CRBN) | NAMALWA | 7.9 | ~95 | [4][5][6] |
| UBX-382 | Wild-type & C481S mutant BTK | Cereblon (CRBN) | TMD-8 | 4.56 | Not specified | [7][8] |
| PROTAC BTK Degrader-3 | Wild-type BTK | Not specified | Mino | 10.9 | Not specified | [9] |
Mass Spectrometry-Based Validation of BTK Degradation
Mass spectrometry (MS)-based proteomics is the gold standard for validating PROTAC-mediated protein degradation due to its high sensitivity, specificity, and ability to provide a global, unbiased view of the proteome.[10] This allows for the simultaneous confirmation of on-target degradation and assessment of off-target effects.
Experimental Protocol: Quantitative Proteomics using Isobaric Labeling (e.g., TMT)
This protocol outlines a typical workflow for quantifying BTK degradation using tandem mass tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Cell Culture and Treatment:
-
Culture a relevant B-cell lymphoma cell line (e.g., TMD-8, NAMALWA) to ~80% confluency.
-
Treat cells with varying concentrations of "this compound" (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. Protein Digestion and Isobaric Labeling:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
Label the resulting peptides with TMT reagents according to the manufacturer's protocol. Each concentration of the PROTAC and the control will have a unique TMT tag.
-
Combine the labeled peptide samples.
4. Peptide Fractionation and LC-MS/MS Analysis:
-
For deep proteome coverage, fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[11]
5. Data Analysis:
-
Process the raw MS data using a specialized software suite (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon treatment with "this compound."
Visualizing the Workflow
Orthogonal Validation Methods
While mass spectrometry is highly comprehensive, it is crucial to validate findings with orthogonal methods to ensure the robustness of the results.
Western Blotting
Western blotting is a widely used, antibody-based technique for semi-quantitatively assessing the degradation of a target protein.
Experimental Protocol: Western Blot for BTK Degradation
-
Cell Lysis and Protein Quantification: Treat and lyse cells as described for the mass spectrometry protocol.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Flow Cytometry
Flow cytometry offers a high-throughput method for quantifying protein levels on a single-cell basis.
Experimental Protocol: Intracellular Staining for BTK
-
Cell Treatment: Treat cells with "this compound" as previously described.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody against BTK.
-
Data Acquisition and Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of the BTK signal in the cell population.
The BTK Signaling Pathway
Understanding the BTK signaling pathway is essential for interpreting the functional consequences of its degradation. BTK is a critical component of the B-cell receptor (BCR) signaling cascade, which is crucial for B-cell proliferation, survival, and differentiation.[12]
By degrading BTK, "this compound" is designed to disrupt this entire signaling cascade, leading to the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells.
Conclusion
Validating the degradation of BTK by novel PROTACs like "this compound" requires a multi-faceted approach. Mass spectrometry stands out as the most comprehensive method, providing quantitative data on both on-target and off-target effects. However, orthogonal methods such as Western blotting and flow cytometry are indispensable for confirming these findings and providing a more complete picture of the PROTAC's activity. By employing these techniques, researchers can confidently assess the efficacy and selectivity of new BTK degraders, accelerating their development as potential therapeutics for B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SJF620 | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. UBX-382 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of BTK PROTAC Degraders for Researchers
For Immediate Publication
This guide offers a detailed, data-supported comparison of leading Bruton's Tyrosine Kinase (BTK) Proteolysis Targeting Chimeras (PROTACs), designed for researchers, scientists, and drug development professionals. It provides an objective analysis of their performance, supported by experimental data, to inform preclinical and clinical research decisions.
Introduction to BTK PROTACs
PROTACs are innovative heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[] A BTK PROTAC is comprised of a ligand that binds to BTK, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a linker connecting the two. This ternary complex formation results in the ubiquitination of BTK, marking it for degradation by the proteasome.[] This mechanism offers a distinct advantage over traditional small molecule inhibitors by not only blocking the protein's function but also eliminating the protein entirely, which can overcome resistance mechanisms.[2]
This guide focuses on a head-to-head comparison of three prominent BTK PROTAC degraders currently under investigation: NX-2127 , NX-5948 , and BGB-16673 .
Quantitative Performance Comparison
The following tables summarize the in vitro degradation and anti-proliferative performance of NX-2127, NX-5948, and BGB-16673. Data has been compiled from publicly available preclinical studies. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
Table 1: In Vitro Degradation of BTK
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference(s) |
| NX-2127 | TMD8 | 4.5 | 94 | Cereblon (CRBN) | |
| TMD8 (BTK C481S) | Not explicitly stated, but potent degradation shown | >90 | Cereblon (CRBN) | [3] | |
| NX-5948 | TMD8 | 0.32 | 97 | Cereblon (CRBN) | [4][5] |
| TMD8 (BTK C481S) | 1.0 | Not explicitly stated | Cereblon (CRBN) | [4] | |
| Primary Human B Cells | 0.034 (at 4 hours) | Not explicitly stated | Cereblon (CRBN) | [6] | |
| BGB-16673 | TMD8 | Not explicitly stated, but potent degradation shown | >90 | Not explicitly stated | [7] |
| TMD8 (BTK C481S, T474I, L528W) | Potent activity reported | Not explicitly stated | Not explicitly stated | [7] |
Table 2: In Vitro Anti-proliferative Activity
| Degrader | Cell Line | IC50/EC50 (nM) | Assay Type | Reference(s) |
| NX-2127 | TMD8 (BTK C481S) | <30 | Cell Viability | [8] |
| NX-5948 | TMD8 (BTK WT) | Potent activity reported | Cell Viability (CellTiter-Glo) | [4] |
| BGB-16673 | TMD8 (BTK WT & Mutants) | Potent anti-proliferation reported | Cell Viability (CTG assay) | [7] |
Key Differentiators
NX-2127 is a dual-function degrader. In addition to degrading BTK, it also leads to the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors involved in immune cell regulation.[9] This immunomodulatory activity is similar to that of lenalidomide (B1683929) and may offer additional therapeutic benefits.[9]
NX-5948 is a more selective BTK degrader, designed to avoid the degradation of Ikaros and Aiolos.[10] This selectivity may result in a different safety and efficacy profile compared to NX-2127. Preclinical data suggests NX-5948 has the ability to cross the blood-brain barrier, indicating its potential for treating B-cell malignancies in the central nervous system.[]
BGB-16673 has demonstrated potent degradation of both wild-type and a range of clinically relevant mutant forms of BTK that confer resistance to both covalent and non-covalent BTK inhibitors.[7][11] Preclinical studies have shown its ability to induce complete tumor regression in xenograft models.[7]
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these BTK PROTACs, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: BTK signaling pathway and PROTAC mechanism of action.
Caption: General experimental workflow for BTK PROTAC evaluation.
Detailed Experimental Protocols
Western Blot for BTK Degradation
This protocol is used to quantify the amount of BTK protein in cells following treatment with a PROTAC.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-BTK and anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the BTK PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against BTK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC50 and Dmax values.[12]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[13]
-
Materials:
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere or stabilize.
-
PROTAC Treatment: Treat cells with a serial dilution of the BTK PROTAC and incubate for a desired period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the IC50 value.[13]
-
Conclusion
The BTK PROTACs NX-2127, NX-5948, and BGB-16673 each demonstrate potent degradation of BTK and promising anti-tumor activity in preclinical models. Key differentiators include the dual BTK/immunomodulatory action of NX-2127, the high selectivity and CNS penetrance of NX-5948, and the broad activity of BGB-16673 against a wide range of resistance mutations. The choice of degrader for further investigation will depend on the specific therapeutic context, including the desired mechanism of action and the anticipated resistance landscape. The provided experimental protocols offer a foundation for researchers to conduct their own comparative evaluations of these and other emerging BTK PROTACs.
References
- 2. nurixtx.com [nurixtx.com]
- 3. nurixtx.com [nurixtx.com]
- 4. nurixtx.com [nurixtx.com]
- 5. nurixtx.com [nurixtx.com]
- 6. NX-5948, a Clinical-Stage BTK Degrader, Achieves Deep Suppression of BCR, TLR, and FcR Signaling in Immune Cells and Demonstrates Efficacy in Preclinical Models of Arthritis and Other Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 7. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ir.nurixtx.com [ir.nurixtx.com]
- 10. researchgate.net [researchgate.net]
- 11. beonemedinfo.com [beonemedinfo.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of PROTAC BTK Degrader-5
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional small-molecule inhibition. For Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor signaling and a validated target in various B-cell malignancies, PROTACs present an opportunity to overcome resistance mechanisms and potentially enhance selectivity compared to established inhibitors like ibrutinib. This guide provides a comparative overview of the cross-reactivity profile of PROTAC BTK Degrader-5 against other kinases, alongside a selection of other prominent BTK PROTAC degraders. The information presented herein is based on publicly available data and is intended to serve as a resource for researchers navigating the landscape of next-generation BTK-targeting therapeutics.
Comparative Kinase Selectivity
The selectivity of a PROTAC is a crucial determinant of its therapeutic window, as off-target kinase engagement can lead to unforeseen side effects. While comprehensive head-to-head kinome-wide screening data for all BTK PROTACs is not uniformly available in the public domain, the following table summarizes the reported selectivity profiles based on various experimental assays. It is important to note that the lack of standardized screening panels and concentrations across different studies necessitates a cautious interpretation of these comparative data.
| PROTAC Degrader | Primary Target | Comparator Kinase Inhibition Profile | Data Source/Assay |
| This compound | BTK | Reported to have no off-target effect on degrading CRBN neosubstrates (IKZF1, GSPT1) with a mild effect on IKZF3.[1] Further kinome-wide data is not publicly available. | Western Blot |
| MT-802 | BTK | Binds to fewer off-target kinases than the small molecule inhibitor ibrutinib.[2][3] | KinomeScan |
| SJF620 | BTK | Developed from MT-802 with improved pharmacokinetic properties, suggesting a retained or similar selectivity profile.[2] | Inferred from parental compound data |
| SPB5208 | BTK | Demonstrates high selectivity with an IC50 of 127 nM for BTK and no inhibitory activity against ITK, EGFR, BLK, and JAK3 at tested concentrations.[4] | In vitro kinase assays |
| P13I | BTK | Shows almost no inhibitory activity against ITK or EGFR (IC50 > 1000 nM). | In vitro kinase assays |
| NX-2127 | BTK | A potent and selective BTK degrader.[5] Also degrades IKZF1 and IKZF3. | Cellular degradation and binding assays |
| NX-5948 | BTK | Catalyzes selective degradation of BTK with no significant downregulation of other off-target proteins in unbiased proteomic experiments.[6] | Mass Spectrometry-based Proteomics |
Note: The data presented is compiled from various sources and methodologies. Direct comparison between compounds should be made with caution due to the differences in experimental setups.
Visualizing PROTAC Mechanism and Experimental Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of PROTACs, a typical kinase profiling workflow, and the logic behind comparative selectivity analysis.
Caption: Mechanism of action of a PROTAC, such as BTK Degrader-5.
Caption: A generalized workflow for kinase inhibitor profiling.
Caption: Logical flow for comparing kinase selectivity profiles.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of reliable drug discovery. Below are detailed methodologies for two key assays used in assessing the selectivity and target engagement of PROTACs.
KINOMEscan™ Profiling
The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. A reduction in the amount of captured kinase in the presence of the test compound indicates binding.
Protocol Outline:
-
Compound Preparation: The test compound (e.g., this compound) is solubilized in DMSO to a stock concentration (e.g., 10 mM) and then serially diluted to the desired screening concentration(s).
-
Assay Reaction: Kinase-tagged T7 phage is incubated with the test compound and an immobilized ligand in a multi-well plate.
-
Binding and Washing: The mixture is incubated to allow for binding equilibrium to be reached. Unbound phage is then washed away.
-
Elution and Quantification: The bound kinase-phage is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound is compared to a DMSO control. The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. For dose-response experiments, Kd (dissociation constant) values can be calculated.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures. An increase in the amount of soluble target protein in the presence of a compound indicates target engagement.
Protocol Outline:
-
Cell Treatment: Intact cells are incubated with the test compound (e.g., this compound) or vehicle control (DMSO) for a specified time to allow for cell penetration and target binding.
-
Heat Challenge: The cell suspension is aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes). A non-heated control is also included.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Precipitated Proteins: The lysate is centrifuged to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: The amount of soluble protein at each temperature is plotted to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and target engagement.
Conclusion
This compound emerges as a potent and selective degrader of BTK, with initial data suggesting a clean profile concerning off-target degradation of CRBN neosubstrates. While a comprehensive, publicly available kinome-wide scan is needed for a definitive cross-reactivity assessment against other kinases, the trend in the development of BTK PROTACs points towards improved selectivity over first-generation small molecule inhibitors. The comparative data, though limited, suggests that many of these next-generation degraders are being optimized to minimize the off-target effects associated with earlier BTK inhibitors. Researchers are encouraged to utilize robust profiling platforms like KINOMEscan and cellular target engagement assays such as CETSA to thoroughly characterize the selectivity of their compounds of interest. As more data becomes available, a clearer picture of the comparative selectivity landscape of BTK PROTACs will undoubtedly emerge, further guiding the development of safer and more effective therapies for B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
Validating the Selectivity of PROTAC BTK Degrader-5 for Bruton's Tyrosine Kinase
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the selectivity of PROTAC BTK Degrader-5, a potent degrader of Bruton's Tyrosine Kinase (BTK). Designed for researchers, scientists, and drug development professionals, this document objectively compares its performance with other BTK-targeting alternatives, supported by experimental data and detailed methodologies.
Introduction to BTK Degradation
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which governs B-cell development, activation, and survival.[1][2][3] Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[4][5][6]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its function.[7][8] They achieve this by recruiting an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[9] This mechanism offers potential advantages over traditional small-molecule inhibitors, including improved selectivity and the ability to eliminate both the enzymatic and scaffolding functions of the target protein.[9][10]
This compound (also referred to as compound 3e) is a selective BTK PROTAC that utilizes the Cereblon (CRBN) E3 ligase to induce BTK degradation.[11] This guide evaluates the experimental evidence supporting its selectivity for BTK.
Performance Comparison: BTK Degraders and Inhibitors
The selectivity of a PROTAC is a critical measure of its therapeutic potential, defining its ability to degrade the intended target protein with minimal impact on other proteins. The following tables summarize the performance of this compound in comparison to the well-established BTK inhibitor, Ibrutinib.
Table 1: Degradation and Anti-Proliferative Activity
| Compound | Target | Mechanism | DC₅₀ (JeKo-1 cells) | IC₅₀ (TMD8 cells) | IC₅₀ (JeKo-1 cells) | IC₅₀ (BTK C481S Ba/F3) |
| This compound | BTK | Degradation | 7.0 nM[11] | 4.5 nM[11] | 38.1 nM[11] | 86.0 nM[11] |
| Ibrutinib | BTK | Inhibition | N/A | 4.7 nM[11] | 79.8 nM[11] | 1546.0 nM[11] |
-
DC₅₀: The concentration required to degrade 50% of the target protein.
-
IC₅₀: The concentration required to inhibit 50% of cell proliferation.
-
BTK C481S: A common mutation that confers resistance to covalent BTK inhibitors like Ibrutinib.
The data indicates that this compound potently degrades BTK and retains significant anti-proliferative activity against cells harboring the Ibrutinib-resistance C481S mutation.[11]
Table 2: Off-Target Activity Profile
| Compound | Effect on IKZF1 Degradation | Effect on GSPT1 Degradation | Effect on IKZF3 Degradation |
| This compound | No effect[11] | No effect[11] | Mild effect[11] |
-
IKZF1, IKZF3, GSPT1: Known "neosubstrates" of the CRBN E3 ligase when modulated by immunomodulatory drugs (IMiDs). Degradation of these proteins is a common off-target effect for CRBN-based PROTACs.
This compound demonstrates high selectivity by avoiding the degradation of common CRBN neosubstrates, a significant advantage in minimizing potential off-target effects.[11]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding selectivity analysis.
Caption: BTK's central role in the B-Cell Receptor signaling pathway.
Caption: Experimental workflow for validating PROTAC selectivity.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the selectivity of this compound.
Western Blot for Protein Degradation
Objective: To quantify the degradation of BTK and assess off-target degradation of CRBN neosubstrates (IKZF1, GSPT1).
Methodology:
-
Cell Culture and Treatment:
-
Culture JeKo-1 cells (or other relevant lymphoma cell lines) in appropriate media to a density of 0.5 x 10⁶ cells/mL.
-
Treat cells with a serial dilution of this compound (e.g., 1.6 to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor like MG-132 (5 µM) for 2 hours before adding the degrader.[11]
-
-
Lysate Preparation:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against BTK, IKZF1, GSPT1, and a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Data Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot a dose-response curve to determine the DC₅₀ value.
-
Global Proteomics by Mass Spectrometry (MS)
Objective: To comprehensively identify all proteins degraded upon treatment with this compound, providing an unbiased view of its selectivity across the entire proteome.
Methodology:
-
Sample Preparation:
-
Treat cells (e.g., JeKo-1) with this compound (at a concentration of ~10x DC₅₀, e.g., 100 nM) and a vehicle control for a short duration (e.g., 6-12 hours) to enrich for direct targets.[12]
-
Harvest and lyse cells as described for Western Blotting.
-
-
Protein Digestion and Peptide Labeling:
-
Denature, reduce, and alkylate proteins from the cell lysate.
-
Digest proteins into peptides using trypsin.
-
Label peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
The mass spectrometer will fragment the peptides and measure the abundance of the reporter ions from the isobaric tags.
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify thousands of proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Proteins other than BTK that show significant degradation are considered potential off-targets.
-
Kinome Profiling
Objective: To assess the selectivity of the PROTAC's BTK-binding warhead against a broad panel of human kinases.
Methodology:
-
Assay Principle:
-
Utilize a competitive binding assay format (e.g., KINOMEscan™) where the test compound (the BTK-binding component of the PROTAC) competes against a proprietary, immobilized ligand for binding to a large panel of DNA-tagged kinases.
-
-
Experimental Procedure:
-
Incubate a kinase panel (e.g., >400 human kinases) with the BTK-binding warhead at a fixed concentration (e.g., 1 µM).
-
Quantify the amount of kinase bound to the immobilized ligand using quantitative PCR (qPCR) of the DNA tag.
-
The signal is inversely proportional to the binding affinity of the test compound.
-
-
Data Analysis:
-
Calculate the percent of control for each kinase, where a lower percentage indicates stronger binding of the test compound.
-
A common threshold for a significant off-target interaction is >90% inhibition at a 1 µM concentration.
-
This analysis reveals which other kinases, if any, are bound by the PROTAC, highlighting potential off-target liabilities independent of the degradation machinery.
-
Conclusion
The available data strongly supports the high selectivity of this compound for its intended target, Bruton's Tyrosine Kinase. Experimental evidence demonstrates potent and specific degradation of BTK in cancer cell lines, including those with acquired resistance to Ibrutinib.[11] Crucially, the degrader shows minimal off-target effects on known CRBN neosubstrates, distinguishing it from less selective molecules.[11] The comprehensive validation workflow, incorporating proteomic and kinome-wide screening, provides a robust framework for confirming its selectivity profile. This positions this compound as a promising and highly selective therapeutic candidate for the treatment of B-cell malignancies.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. escholarship.org [escholarship.org]
Comparative analysis of PROTAC BTK Degrader-5 and other covalent BTK inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical performance of PROTAC BTK Degrader-5 in comparison to established covalent Bruton's Tyrosine Kinase (BTK) inhibitors.
This guide provides an objective comparison of the novel Proteolysis Targeting Chimera (PROTAC) BTK Degrader-5 with first and second-generation covalent BTK inhibitors, including ibrutinib, acalabrutinib (B560132), and zanubrutinib (B611923). The analysis is based on available preclinical data, focusing on their distinct mechanisms of action, potency, and effects on cancer cell proliferation.
Introduction: Two Distinct Mechanisms Targeting BTK
Bruton's Tyrosine Kinase (BTK) is a clinically validated target in B-cell malignancies. Traditional therapeutic strategies have centered on the development of small molecule inhibitors that block the kinase activity of BTK. A newer approach, targeted protein degradation, aims to eliminate the BTK protein entirely.
Covalent BTK Inhibitors: Ibrutinib, acalabrutinib, and zanubrutinib are covalent inhibitors that irreversibly bind to a cysteine residue (C481) in the active site of BTK, leading to the inhibition of its enzymatic activity.[1] While highly effective, resistance can emerge, most notably through mutations at the C481 binding site.[1] Second-generation inhibitors like acalabrutinib and zanubrutinib were designed to have greater selectivity for BTK, potentially reducing off-target side effects observed with the first-generation inhibitor, ibrutinib.[2]
PROTAC BTK Degraders: PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[3] this compound is a selective, Cereblon (CRBN)-recruiting BTK PROTAC.[4] It functions by simultaneously binding to BTK and the E3 ubiquitin ligase, CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[5] This mechanism offers the potential to overcome resistance mediated by mutations in the kinase domain and may lead to a more profound and sustained pathway inhibition.[5]
References
- 1. abmole.com [abmole.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 4. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Immunomodulatory Effects of BTK Degraders
Bruton's Tyrosine Kinase (BTK) is a critical signaling protein in B cells and myeloid cells, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] While small-molecule inhibitors have proven effective, a new class of therapeutics, BTK degraders, has emerged. These agents, often designed as Proteolysis Targeting Chimeras (PROTACs), offer a distinct mechanism of action: they eliminate the BTK protein entirely rather than just inhibiting its function.[4][5][6] This approach may provide more sustained target suppression, overcome resistance mutations common with inhibitors, and offer unique immunomodulatory profiles.[4][7]
BTK degraders are heterobifunctional molecules composed of a ligand that binds to BTK, a ligand for an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau), and a linker to connect them.[6][8] This structure facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination of BTK and its subsequent destruction by the proteasome.[8][9]
This guide provides a comparative analysis of different BTK degraders, focusing on their degradation efficiency, cellular activity, and unique immunomodulatory effects, supported by experimental data and detailed protocols for researchers.
Mechanism of Action and Key Signaling Pathways
BTK degraders leverage the cell's ubiquitin-proteasome system to eliminate the BTK protein. This complete removal of the protein scaffold can influence cellular pathways more profoundly than simple enzyme inhibition.
References
- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 8. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PROTAC BTK Degrader-5
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling PROTAC BTK Degrader-5 must adhere to stringent disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. As a novel research compound, this compound should be treated as potentially hazardous waste. The following guide provides essential procedural steps for its proper disposal, based on established best practices for potent small molecule compounds.
At the core of chemical waste management is the principle that all research compounds must be handled with the utmost care.[1] Never dispose of chemicals like this compound down the drain or in regular trash receptacles.[1] The designated and compliant route for disposal is through your institution's Environmental Health and Safety (EHS) program.[1]
Essential Safety and Handling Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table outlines the necessary Personal Protective Equipment (PPE) and waste container specifications for handling this and other potent chemical compounds.
| Item | Specification | Rationale |
| Personal Protective Equipment (PPE) | ||
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | To prevent skin contact with the potentially hazardous compound. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosolized particles. |
| Lab Coat | Standard laboratory coat. A chemically resistant apron over the lab coat is advisable when handling larger quantities. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling the compound outside of a fume hood. Consult your institution's EHS for specific guidance. | To prevent inhalation of potentially harmful airborne particles. |
| Waste Containers | ||
| Solid Waste | A designated, sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical. | To safely contain contaminated materials such as gloves, weighing papers, and pipette tips, preventing environmental release and personnel exposure. |
| Liquid Waste | A designated, sealed, and clearly labeled hazardous liquid waste container. The container should be leak-proof and chemically compatible.[1] | To safely accumulate solutions containing this compound. Segregation of halogenated and non-halogenated solvent waste is crucial.[1] |
| Sharps Waste | A designated, puncture-resistant sharps container. | To safely dispose of any needles or other sharp implements that may be contaminated with the compound. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a controlled procedure, not an experimental one. The following steps provide a clear workflow for the safe handling and disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above. All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[1]
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and contaminated paper towels, must be placed in the designated solid hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[1]
-
Unused Compound: Any unused or expired solid this compound must be disposed of as hazardous chemical waste. Whenever possible, use the original container for disposal, ensuring it is properly labeled as waste.[1]
Step 3: Spill Management In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary. If the spill is small and you are trained to handle it:
-
Wear appropriate PPE, including respiratory protection if the compound is a powder.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and any contaminated debris, placing it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and your institution's EHS department.
Step 4: Waste Collection and Disposal All waste containers must be kept closed except when adding waste. Ensure that all containers are clearly and accurately labeled with their contents. Do not overfill waste containers. When the container is ready for pickup, arrange for its collection by your institution's EHS department. They will manage the final disposal in accordance with federal, state, and local regulations.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can mitigate risks, ensure a safe laboratory environment, and contribute to the responsible advancement of scientific discovery. Always consult your institution's specific chemical hygiene plan and EHS guidelines for comprehensive safety and disposal information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
